Product packaging for Zaurategrast(Cat. No.:CAS No. 455264-31-0)

Zaurategrast

Cat. No.: B1682406
CAS No.: 455264-31-0
M. Wt: 521.4 g/mol
InChI Key: KYHVWHYLKOHLKA-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

an alpha4beta1 and alpha4beta7 integrin antagonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25BrN4O3 B1682406 Zaurategrast CAS No. 455264-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVWHYLKOHLKA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196547
Record name Zaurategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455264-31-0
Record name N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455264-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaurategrast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zaurategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ct-7758
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAURATEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zaurategrast VCAM-1 binding inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the VCAM-1 Binding Inhibition of Zaurategrast

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CDP323) is a small-molecule prodrug developed as an orally available antagonist of the α4-integrin/Vascular Cell Adhesion Molecule-1 (VCAM-1) interaction.[1] This interaction is a critical step in the inflammatory cascade, mediating the adhesion and subsequent migration of leukocytes from the bloodstream into tissues. By blocking this pathway, this compound was investigated for the treatment of inflammatory conditions, most notably multiple sclerosis (MS).[1] Although its clinical development was discontinued due to a lack of efficacy in a Phase II trial, the study of its mechanism provides a valuable framework for understanding the targeting of leukocyte trafficking.[1] This guide details the core mechanism of this compound, the associated signaling pathways, quantitative pharmacodynamic data, and the experimental protocols used to characterize its function.

Core Mechanism of Action: Inhibition of VLA-4/VCAM-1 Adhesion

The primary mechanism of action for this compound is the competitive antagonism of the Very Late Antigen-4 (VLA-4), an α4β1 integrin expressed on the surface of activated lymphocytes.[2] VLA-4 is the cognate receptor for VCAM-1, a cell surface glycoprotein expressed on endothelial cells upon stimulation by pro-inflammatory cytokines. The binding of VLA-4 to VCAM-1 is a key step that mediates the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their transendothelial migration into inflamed tissue.[2][3] this compound, in its active form, binds to VLA-4, thereby physically obstructing its interaction with VCAM-1 and preventing the downstream processes of leukocyte adhesion and extravasation.[1][2]

cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelium Leukocyte Leukocyte VLA4 VLA-4 (α4β1 Integrin) VCAM1 VCAM-1 VLA4->VCAM1 Binding EndothelialCell Endothelial Cell (Activated by Cytokines) Inflammation Leukocyte Migration & Inflammation VCAM1->Inflammation Promotes This compound This compound (Active Metabolite) This compound->VLA4 Blocks

Figure 1. Logical relationship of this compound's inhibitory action.

VCAM-1 Mediated Signaling Pathway

The expression of VCAM-1 on endothelial cells is induced by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).[2] The binding of a leukocyte via VLA-4 to VCAM-1 does not only serve as a physical anchor but also initiates a downstream signaling cascade within the endothelial cell. This "outside-in" signaling facilitates the process of transendothelial migration. Key events include the activation of small GTPase Rac1 and a subsequent increase in intracellular reactive oxygen species (ROS) via NADPH oxidase 2 (NOX2).[2] This cascade leads to the reorganization of the actin cytoskeleton and the weakening of cell-cell junctions (e.g., VE-cadherin junctions), creating paracellular gaps through which leukocytes can migrate.

G TNFa TNFα TNFR TNFR TNFa->TNFR Binds NFkB NF-κB Activation TNFR->NFkB VCAM1_exp VCAM-1 Gene Expression NFkB->VCAM1_exp VCAM1 VCAM-1 VCAM1_exp->VCAM1 Upregulates VLA4 Leukocyte Adhesion (via VLA-4) VCAM1->VLA4 Binds Rac1 Rac1 Activation VLA4->Rac1 Triggers NOX2 NOX2 Activation Rac1->NOX2 ROS ROS Production NOX2->ROS Cytoskeleton Actin Cytoskeleton Rearrangement ROS->Cytoskeleton Junctions Endothelial Junction Weakening ROS->Junctions Transmigration Leukocyte Transmigration Cytoskeleton->Transmigration Facilitates Junctions->Transmigration Facilitates

Figure 2. VCAM-1 expression and downstream signaling pathway.

Quantitative Data & Binding Affinity

ParameterValue / ObservationSource
VLA-4 / VCAM-1 Binding Affinity (Kd) ~40 nM (39.60 ± 1.78 nM by SPR; 41.82 ± 2.36 nM by FRET)[4]
This compound (CDP323) Effect All tested dosages (100-1000 mg) significantly decreased the capacity of lymphocytes to bind VCAM-1 compared to placebo.[2][3]
This compound (CDP323) Dose Response A linear dose-response relationship was observed for the increase in peripheral blood lymphocytes, an indirect measure of adhesion inhibition.[2][3]

Note: The increase in circulating lymphocytes is a direct pharmacodynamic consequence of blocking their VLA-4-mediated exit from the bloodstream into tissues. The data clearly demonstrates that this compound effectively engages its target in humans at the doses administered.[2]

Experimental Protocols

Characterizing the inhibitory activity of a compound like this compound involves both direct binding assays and functional cell-based assays.

Functional Assessment: Cell Adhesion Assay

This assay functionally measures the ability of an inhibitor to prevent the adhesion of VLA-4-expressing leukocytes to a monolayer of cytokine-activated endothelial cells expressing VCAM-1.

Methodology:

  • Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a 96-well flat-bottom plate.

  • Activation: The HUVEC monolayer is activated with a pro-inflammatory cytokine (e.g., 10 ng/mL TNFα) for 4-6 hours to induce robust VCAM-1 expression.

  • Leukocyte Preparation: A VLA-4-expressing leukocyte cell line (e.g., Jurkat cells) or isolated primary lymphocytes are labeled with a fluorescent dye, such as Calcein-AM.

  • Inhibitor Incubation: The fluorescently labeled leukocytes are pre-incubated for 30 minutes with varying concentrations of this compound (or vehicle control).

  • Co-culture: The treated leukocytes are added to the activated HUVEC monolayer and incubated for 30-60 minutes to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by a series of gentle, standardized washes with assay buffer.

  • Quantification: The fluorescence of the remaining, adherent cells is measured using a plate reader.

  • Data Analysis: The fluorescence signal is background-subtracted and normalized to the vehicle control. An IC50 value, representing the concentration of this compound required to inhibit 50% of cell adhesion, is calculated from the resulting dose-response curve.

G A 1. Culture HUVECs to confluence in 96-well plate B 2. Activate HUVECs with TNFα to express VCAM-1 A->B E 5. Add Leukocytes to HUVEC monolayer for adhesion B->E C 3. Label Leukocytes with fluorescent dye D 4. Pre-incubate Leukocytes with this compound C->D D->E F 6. Wash to remove non-adherent cells E->F G 7. Read fluorescence of adherent cells F->G H 8. Calculate IC50 G->H

Figure 3. Experimental workflow for a cell adhesion assay.
Mechanistic Assessment: Direct Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) can be used to measure the kinetics and affinity of the molecular interaction between VLA-4 and VCAM-1, and to quantify how an inhibitor disrupts this binding.

Methodology:

  • Chip Preparation: A sensor chip (e.g., CM5) is activated. Recombinant human VCAM-1 is immobilized onto the chip surface.

  • Analyte Preparation: Recombinant human VLA-4 is prepared at various concentrations in a running buffer.

  • Inhibitor Series: For inhibition studies, a fixed concentration of VLA-4 is mixed with a dilution series of this compound.

  • Binding Measurement:

    • Kinetics/Affinity: The VLA-4 solutions are flowed over the VCAM-1 surface. The association and dissociation rates are measured in real-time by monitoring changes in the refractive index at the surface. The equilibrium dissociation constant (Kd) is calculated from these rates.

    • Inhibition: The VLA-4/Zaurategrast mixtures are flowed over the chip. The reduction in the binding signal of VLA-4 to VCAM-1 in the presence of the inhibitor is measured.

  • Data Analysis: The percentage of inhibition is plotted against the this compound concentration to determine the IC50. Alternatively, a competitive binding model can be used to calculate the inhibitor's affinity constant (Ki).

Conclusion

This compound is a well-characterized antagonist of the VLA-4/VCAM-1 interaction. Its mechanism relies on the direct blockade of α4β1 integrin on leukocytes, thereby inhibiting their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. While the compound did not proceed to market, the pharmacodynamic data from its clinical evaluation confirmed effective target engagement in humans. The experimental protocols outlined in this guide, from functional cell adhesion assays to direct biophysical binding assays, represent the standard methodologies required to identify and characterize novel inhibitors of this critical inflammatory pathway.

References

Zaurategrast (CDP323): A Technical Guide for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Zaurategrast (CDP323) is an orally bioavailable, small-molecule prodrug developed for the treatment of relapsing forms of multiple sclerosis (MS). It functions as a competitive antagonist of the α4β1 integrin (Very Late Antigen-4, VLA-4), a key mediator in the migration of inflammatory cells into the central nervous system. Despite promising preclinical data and successful target engagement in early clinical trials, the development of this compound was discontinued in June 2009 due to a lack of expected efficacy in a Phase II clinical study. This guide provides a detailed technical overview of this compound's mechanism of action, pharmacokinetics, and the experimental data from its preclinical and clinical development.

Mechanism of Action

In multiple sclerosis, the migration of activated lymphocytes across the blood-brain barrier (BBB) into the central nervous system (CNS) is a critical step in the inflammatory cascade that leads to demyelination and axonal damage. This process is mediated by the interaction of adhesion molecules on the surface of both lymphocytes and the vascular endothelium of the BBB.[1]

Specifically, the α4β1 integrin (VLA-4), expressed on activated lymphocytes, binds to the Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][2] This binding facilitates the firm adhesion and subsequent diapedesis of these immune cells into the CNS parenchyma.[1]

This compound is designed to competitively inhibit this interaction. By binding to VLA-4, it blocks the docking site for VCAM-1, thereby preventing lymphocytes from adhering to and crossing the vascular endothelium.[3] This mechanism is intended to reduce the number of inflammatory cells entering the CNS, thus mitigating the autoimmune attack on myelin.[3][4] This mode of action is analogous to that of the approved monoclonal antibody, natalizumab.[3]

Zaurategrast_Mechanism_of_Action cluster_cns CNS Parenchyma Leukocyte Activated Leukocyte Inflammation Neuro- inflammation Leukocyte->Inflammation Migration (Inhibited) VLA4 VLA-4 (α4β1) This compound This compound (CDP323) This compound->VLA4 Binds & Blocks EndothelialCell Endothelial Cell VCAM1 VCAM-1 VLA4->VCAM1 Adhesion (Blocked)

Caption: this compound blocks the VLA-4 receptor on leukocytes, inhibiting binding to VCAM-1.

Pharmacokinetics and Metabolism

This compound (CDP323) is an ethyl ester prodrug designed to enhance oral bioavailability.[5] Following absorption, it is converted to its active moiety, CT7758. The primary enzyme responsible for this hydrolysis is human carboxylesterase 1 (hCES1), which is predominantly found in the liver.[5] In vitro studies indicated that hydrolysis in human liver microsomes was approximately 20-fold higher than in intestinal microsomes, confirming the liver as the main site of activation.[5]

Zaurategrast_Metabolism cluster_absorption Oral Administration & GI Absorption cluster_liver Liver Prodrug This compound (CDP323) Prodrug Enzyme hCES1 Enzyme (Carboxylesterase 1) Prodrug->Enzyme Hydrolysis ActiveMoiety CT7758 (Active Moiety) Enzyme->ActiveMoiety Systemic Systemic Circulation ActiveMoiety->Systemic Enters Circulation

Caption: this compound (CDP323) is hydrolyzed in the liver by hCES1 to its active form.

Preclinical Research

This compound demonstrated efficacy in preclinical models of inflammation and multiple sclerosis.

In Vitro Potency In vitro assays confirmed that this compound's active form dose-dependently inhibits cell recruitment driven by α4β1 and α4β7 integrins.[6]

Table 1: Preclinical In Vitro Efficacy of this compound
Target IC50
α4β1 (VLA-4)~100 ng/mL
α4β7200-300 ng/mL
Data sourced from a 2010 AAN Annual Meeting presentation.[6]

Animal Model Efficacy this compound was evaluated in the chronic Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for MS. The drug was found to significantly reduce disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).[3][4]

Experimental Protocol: Chronic EAE Model While the specific protocol for the this compound studies is not fully detailed in the available literature, a general methodology for chronic EAE induction in mice is as follows:

  • Induction: C57BL/6 mice are immunized with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

  • Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again two days later to facilitate the entry of immune cells into the CNS.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Drug Administration: this compound or placebo is administered orally. For prophylactic studies, treatment begins before or at the time of immunization. For therapeutic studies, treatment begins after the onset of clinical signs.

  • Endpoint Analysis: The primary endpoint is the clinical score. Secondary endpoints may include histological analysis of the spinal cord for inflammation and demyelination.

EAE_Workflow Immunization Immunization (MOG + CFA) PTX Pertussis Toxin (Days 0 & 2) Monitoring Daily Clinical Scoring (EAE Score) Immunization->Monitoring PTX->Monitoring Treatment This compound or Placebo (Prophylactic or Therapeutic) Treatment->Monitoring Endpoint Endpoint Analysis (Clinical & Histological) Monitoring->Endpoint

Caption: General experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

Clinical Research

This compound was evaluated in several clinical trials in both healthy volunteers and patients with relapsing MS.

Phase I Studies Three Phase I studies involving 75 healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound.[3] It was well-tolerated in oral doses up to 1000 mg twice daily for seven days, with no significant differences from placebo.[4] These studies also confirmed that inhibition of α4-integrin function could be maintained over a 12- to 24-hour dosing interval.[4]

Phase I/II Study (NCT00726648) This randomized, double-blind, placebo-controlled study evaluated the pharmacodynamic effects of this compound on lymphocyte biomarkers in MS patients.[7]

Experimental Protocol: Phase I/II (NCT00726648)

  • Objective: To investigate the effect of this compound on lymphocyte biomarkers in subjects with relapsing MS.[7]

  • Participants: 71 subjects with relapsing MS, aged 18-65, with an Expanded Disability Status Scale (EDSS) score of ≤6.5.[7]

  • Design: Subjects were randomized to one of five treatment arms for 28 days.[7]

  • Endpoints: The primary outcomes were changes in lymphocyte counts and the capacity of lymphocytes to bind to VCAM-1.[1][7]

Table 2: Phase I/II (NCT00726648) Study Design
Treatment Arm
This compound 100 mg twice daily (bid)
This compound 500 mg twice daily (bid)
This compound 1000 mg once daily (qd)
This compound 1000 mg twice daily (bid)
Placebo
Data sourced from ClinicalTrials.gov NCT00726648 and related publications.[7]

The study found that this compound induced significant, dose-dependent changes in peripheral lymphocyte populations, consistent with the inhibition of their migration from the vasculature.[1][7]

Table 3: Pharmacodynamic Effects of this compound on Peripheral Blood Lymphocytes (Phase I/II)
Effect
Significantly decreased capacity of lymphocytes to bind VCAM-1 (all doses vs. placebo).[7]
Significantly increased total lymphocytes in peripheral blood (all doses except 100 mg bid vs. placebo).[7]
Significantly increased naive B cells, memory B cells, and T cells (all doses except 100 mg bid vs. placebo).[7]
Marked increases in natural killer cells and hematopoietic progenitor cells (500 mg bid and 1000 mg bid doses only).[7]
No significant changes in monocytes.[7]
Data sourced from a randomized, double-blind Phase 1/2 study.[7]

Phase II Study A larger Phase II trial was initiated in 2007 to establish proof of concept and gather dosing information for this compound in relapsing MS.[3][6]

Experimental Protocol: Phase II Study

  • Objective: To evaluate the efficacy, safety, and tolerability of two doses of this compound.[6]

  • Participants: The study intended to enroll over 200 patients with relapsing forms of MS who had an inadequate response to prior interferon-beta treatment.[3][4] A total of 234 subjects were randomized.[6]

  • Design: A double-blind, placebo-controlled, randomized trial comparing two doses of this compound against a placebo over 24 weeks.[4][6]

  • Primary Endpoint: The cumulative number of new active (gadolinium-enhancing) lesions on brain MRI scans performed at 6-week intervals.[6]

Phase_II_Workflow Screening Screening & Enrollment (N=234 Relapsing MS) Randomization Randomization (1:1:1) Screening->Randomization Dose1 This compound (Dose 1) Randomization->Dose1 Dose2 This compound (Dose 2) Randomization->Dose2 Placebo Placebo Randomization->Placebo Treatment 24-Week Treatment Period Dose1->Treatment Dose2->Treatment Placebo->Treatment MRI Serial Brain MRI (Every 6 Weeks) Treatment->MRI Interim Interim Analysis (N=143) MRI->Interim Termination Trial Termination Interim->Termination Lack of Efficacy

Caption: Workflow of the Phase II clinical trial for this compound in relapsing MS.

Discontinuation of Development

In June 2009, UCB and Biogen Idec announced the discontinuation of the this compound development program.[3][8] The decision was based on a pre-planned interim analysis of the Phase II trial data.

Phase II Interim Results The analysis, which included data from 143 subjects, showed that this compound did not provide the expected level of efficacy.[6][8]

Table 4: Phase II Study Interim Efficacy Results
Endpoint Result
Mean number of new active lesions (Placebo)10.8
Difference in new active lesions (this compound vs. Placebo)10-15% reduction
Data based on an interim analysis of 143 subjects.[6]

This minimal reduction in lesion activity was not deemed sufficient to warrant continued development, especially for a drug in a class with a known association with Progressive Multifocal Leukoencephalopathy (PML), although no cases of PML were reported in the trial.[3][8] Safety surveillance did identify that 13 subjects experienced temporarily elevated aminotransferases (≥5 times the upper limit of normal).[6]

Conclusion

This compound is a VLA-4 antagonist that showed clear biological activity in preclinical and early clinical studies, successfully inhibiting the mechanisms of lymphocyte trafficking. However, this potent pharmacodynamic effect did not translate into sufficient clinical efficacy in a Phase II trial for relapsing MS, with the drug failing to significantly reduce the formation of new inflammatory brain lesions compared to placebo. The disappointing efficacy results led to the termination of its clinical development. The story of this compound serves as a crucial case study in drug development, highlighting that successful target engagement and modulation of biomarkers do not always predict clinical benefit.

References

Zaurategrast in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast (CDP323) is a small-molecule antagonist of the α4-integrin subunit, developed for the oral treatment of multiple sclerosis (MS). Its mechanism of action is analogous to the monoclonal antibody Natalizumab, preventing the migration of immune cells across the blood-brain barrier. This technical guide provides an in-depth overview of the preclinical evaluation of this compound and other α4-integrin antagonists in the experimental autoimmune encephalomyelitis (EAE) model of MS. It includes a summary of representative quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. While specific quantitative preclinical data for this compound is not publicly available following the discontinuation of its clinical development, this guide leverages data from other α4-integrin antagonists to illustrate the expected therapeutic effects and experimental outcomes.

Introduction to this compound and its Mechanism of Action

This compound is an orally administered small-molecule antagonist of the α4 subunit of integrins, specifically targeting α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1] These integrins are expressed on the surface of leukocytes and are crucial for their adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues.[1] In the context of multiple sclerosis and its animal model, EAE, the infiltration of pathogenic T lymphocytes and other immune cells into the central nervous system (CNS) is a key driver of the inflammatory demyelination and axonal damage that characterize the disease.[2][3]

By binding to the α4 subunit, this compound blocks the interaction between α4β1 integrin on lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on the endothelial cells of the blood-brain barrier during neuroinflammation.[4] This inhibition of cell adhesion prevents the entry of inflammatory cells into the CNS, thereby mitigating the autoimmune attack on the myelin sheath.[4][5] Preclinical studies in mouse models of chronic EAE demonstrated that this compound was effective in reducing disease severity, both when administered prophylactically (before disease induction) and therapeutically (after disease onset).

Quantitative Data from Preclinical EAE Studies of α4-Integrin Antagonists

The following tables summarize representative quantitative data from preclinical EAE studies investigating α4-integrin antagonists. This data illustrates the typical efficacy of this class of drugs in reducing clinical signs, immune cell infiltration, and modulating cytokine responses in the EAE model.

Table 1: Effect of α4-Integrin Antagonists on Clinical Score in EAE

Treatment GroupMean Peak Clinical Score (± SEM)Cumulative Disease Score (± SEM)Day of Onset (± SEM)Reference
Vehicle/Control2.50 ± 0.2231.8 ± 4.112.5 ± 0.8[6]
Anti-VLA-4 mAb0.60 ± 0.226.1 ± 2.3Delayed/Reduced Incidence[6]

Table 2: Histopathological Analysis of Immune Cell Infiltration in the CNS of EAE Mice Treated with α4-Integrin Antagonists

Treatment GroupInflammatory Lesion Area (% of spinal cord cross-section ± SEM)Number of Lesions per Spinal Cord Section (± SEM)CD4+ T-cell Infiltration (cells/mm² ± SEM)Macrophage/Microglia (Iba1+) Infiltration (cells/mm² ± SEM)Reference
IgG Control15.2 ± 2.18.5 ± 1.2250 ± 35450 ± 50[7]
Anti-VLA-4 mAb5.8 ± 1.53.2 ± 0.880 ± 15180 ± 25[7]

Table 3: Cytokine Profile in the CNS of EAE Mice Following α4-Integrin Antagonist Treatment

Treatment GroupIFN-γ (pg/mg protein)IL-17 (pg/mg protein)TNF-α (pg/mg protein)IL-10 (pg/mg protein)Reference
EAE + Vehicle150 ± 20250 ± 30300 ± 4050 ± 10[8]
EAE + α4-integrin antagonist70 ± 15120 ± 25150 ± 3080 ± 15[8][9]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

A common and reproducible method for inducing chronic EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG_35-55_).[10]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG_35-55_ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG_35-55_ in CFA. A common concentration is 1-2 mg/mL of MOG_35-55_ in PBS, emulsified with an equal volume of CFA.

  • Immunization: On day 0, subcutaneously inject each mouse with 100-200 µL of the MOG_35-55_/CFA emulsion, typically distributed over two sites on the flank.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally in 100-200 µL of PBS. PTX acts as an adjuvant to enhance the autoimmune response and increase the permeability of the blood-brain barrier.

Treatment with α4-Integrin Antagonist
  • Prophylactic Treatment: Begin administration of the α4-integrin antagonist (e.g., this compound, formulated for oral gavage, or an anti-VLA-4 antibody, administered intraperitoneally) on the day of immunization (day 0) and continue daily or as per the compound's pharmacokinetic profile.

  • Therapeutic Treatment: Initiate treatment upon the onset of clinical signs of EAE (typically around day 10-14 post-immunization) to assess the compound's ability to reverse established disease.

Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE and score them according to a standardized 0-5 scale.[11][12]

EAE Clinical Scoring Scale:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness or ataxia

  • 3: Partial hind limb paralysis

  • 4: Complete hind limb paralysis

  • 5: Moribund state or death

Histopathological Analysis

At the end of the experiment (or at specific time points), perfuse mice with PBS followed by 4% paraformaldehyde. Collect the brain and spinal cord for histological analysis.

  • Tissue Processing: Tissues are embedded in paraffin or frozen for cryosectioning.

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates.

    • Luxol Fast Blue (LFB): To assess demyelination.

    • Immunohistochemistry/Immunofluorescence: To identify specific immune cell populations (e.g., CD4+ for T-helper cells, Iba1 for microglia/macrophages).

  • Quantification: Analyze stained sections using microscopy and image analysis software to quantify the area of inflammation, demyelination, and the number of infiltrating immune cells.

Cytokine Analysis

Isolate mononuclear cells from the CNS or spleen of EAE mice. Restimulate the cells in vitro with MOG_35-55_ peptide.

  • ELISA or Cytometric Bead Array (CBA): Measure the concentration of pro-inflammatory (IFN-γ, IL-17, TNF-α) and anti-inflammatory (IL-10) cytokines in the cell culture supernatants or in homogenized CNS tissue.

Signaling Pathways and Experimental Workflows

Signaling Pathway of α4-Integrin Mediated Leukocyte Adhesion and its Inhibition

The following diagram illustrates the signaling pathway involved in α4β1 integrin-mediated adhesion of lymphocytes to the vascular endothelium and how α4-integrin antagonists like this compound disrupt this process.

Caption: α4-Integrin signaling pathway and its inhibition.

Experimental Workflow for Preclinical Evaluation in EAE

This diagram outlines the typical experimental workflow for evaluating a therapeutic agent like this compound in the EAE model.

G Experimental Workflow for EAE Studies cluster_0 Phase 1: EAE Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Day 0: Immunization (MOG35-55/CFA) B Day 0 & 2: PTX Injection C Treatment Initiation (Prophylactic or Therapeutic) B->C D Daily Clinical Scoring & Weight Monitoring C->D E Tissue Collection (Brain & Spinal Cord) D->E At study termination F Histopathology (H&E, LFB, IHC) E->F G Cytokine Analysis (ELISA, CBA) E->G H Data Analysis & Interpretation F->H G->H

Caption: Workflow for preclinical EAE evaluation.

Conclusion

This compound, as an α4-integrin antagonist, demonstrated promise in preclinical EAE models by effectively reducing disease severity. Although its clinical development was halted, the extensive research on this class of compounds has significantly advanced our understanding of the pathophysiology of multiple sclerosis and has led to the successful development of other α4-integrin-targeting therapies. The experimental protocols and representative data presented in this guide provide a framework for the preclinical evaluation of novel therapeutics for autoimmune neuroinflammatory diseases. The continued use of the EAE model, coupled with detailed quantitative analysis and a thorough understanding of the underlying molecular pathways, remains crucial for the development of next-generation treatments for multiple sclerosis.

References

Zaurategrast (CDP323): A Technical Analysis of a Discontinued α4-Integrin Antagonist for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast (CDP323) was an orally available, small-molecule prodrug antagonist of α4-integrins, developed for the treatment of relapsing multiple sclerosis (MS). Its mechanism of action, similar to the approved monoclonal antibody natalizumab, aimed to prevent the migration of immune cells into the central nervous system, a key pathological process in MS. Despite promising preclinical data and a well-defined mechanism, the development of this compound was discontinued in June 2009. This decision followed a review of interim data from a Phase II clinical trial which revealed that the compound did not demonstrate the expected clinical efficacy. This technical guide provides a comprehensive overview of the history, development, and eventual discontinuation of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.

Introduction

This compound, also known as CDP323, was developed by the British biopharmaceutical company Celltech (later acquired by UCB) as a small-molecule antagonist of α4-integrins, specifically targeting the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] In October 2006, UCB entered into a collaboration with Biogen Idec to jointly develop and commercialize the drug for MS and other potential indications.[1] The rationale for its development was based on the clinically validated role of α4-integrin in mediating leukocyte trafficking across the blood-brain barrier in MS.[3] As an orally administered small molecule, this compound offered a potential advantage over the intravenously administered monoclonal antibody natalizumab, which targets the same pathway.[3]

Mechanism of Action

This compound is a prodrug that is converted to its active moiety, which then acts as a competitive antagonist of the α4 subunit of integrins.[1][2] This prevents the binding of α4-integrins on the surface of leukocytes to their ligands on endothelial cells, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][3] This interaction is a critical step in the process of leukocyte adhesion to the vascular endothelium and subsequent transmigration into inflamed tissues, including the central nervous system in multiple sclerosis.[3] By blocking this interaction, this compound was expected to reduce the inflammatory cell infiltration that drives demyelination and axonal damage in MS.[1]

Signaling Pathway

The interaction between α4β1 integrin on leukocytes and VCAM-1 on endothelial cells is a key step in the inflammatory cascade in multiple sclerosis. The binding of inflammatory cytokines to endothelial cells upregulates the expression of VCAM-1. Circulating leukocytes, expressing α4β1 integrin, can then bind to VCAM-1, leading to their firm adhesion and subsequent migration across the blood-brain barrier into the central nervous system. This compound was designed to competitively inhibit this binding.

G cluster_0 Endothelial Cell cluster_1 Leukocyte cluster_2 Blood-Brain Barrier VCAM-1 VCAM-1 Adhesion & Transmigration Adhesion & Transmigration Inflammatory Cytokines Inflammatory Cytokines Endothelial Cell Activation Endothelial Cell Activation Inflammatory Cytokines->Endothelial Cell Activation Upregulates Endothelial Cell Activation->VCAM-1 Expression alpha4-beta1 Integrin alpha4-beta1 Integrin alpha4-beta1 Integrin->VCAM-1 Binding alpha4-beta1 Integrin->Adhesion & Transmigration Mediates This compound This compound This compound->alpha4-beta1 Integrin Inhibits

Figure 1: this compound's Mechanism of Action.

Preclinical Development

This compound demonstrated efficacy in preclinical models of multiple sclerosis, specifically the experimental autoimmune encephalomyelitis (EAE) model in mice.[1] Studies showed that the drug was effective at reducing disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).[1]

Experimental Protocols

While specific, detailed protocols for the EAE studies conducted with this compound are not publicly available, a standard protocol for inducing chronic EAE in C57BL/6 mice, a common model for MS research, is as follows:

Induction of EAE in C57BL/6 Mice (Representative Protocol):

  • Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, female C57BL/6 mice (8-12 weeks old) are subcutaneously immunized with the MOG35-55/CFA emulsion at two sites on the flank.

  • Pertussis Toxin Administration: Immediately after immunization and again 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of encephalitogenic T cells into the CNS.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund state or death

  • Drug Administration: this compound or placebo would be administered orally at specified doses, either starting before immunization (prophylactic) or after the onset of clinical signs (therapeutic).

G Start Prepare MOG35-55/CFA Emulsion Prepare MOG35-55/CFA Emulsion Start->Prepare MOG35-55/CFA Emulsion Immunize Mice (Day 0) Immunize Mice (Day 0) Prepare MOG35-55/CFA Emulsion->Immunize Mice (Day 0) Administer Pertussis Toxin (Day 0 & 2) Administer Pertussis Toxin (Day 0 & 2) Immunize Mice (Day 0)->Administer Pertussis Toxin (Day 0 & 2) Daily Monitoring & Clinical Scoring Daily Monitoring & Clinical Scoring Administer Pertussis Toxin (Day 0 & 2)->Daily Monitoring & Clinical Scoring Drug Administration Administer This compound/ Placebo Daily Monitoring & Clinical Scoring->Drug Administration Data Analysis Data Analysis Daily Monitoring & Clinical Scoring->Data Analysis Drug Administration->Daily Monitoring & Clinical Scoring Daily End Data Analysis->End

Figure 2: Experimental Workflow for EAE Studies.

Clinical Development

This compound entered clinical development to assess its safety, tolerability, and efficacy in humans.

Phase I Studies

Phase I studies in healthy volunteers demonstrated that this compound was generally well-tolerated.

Phase I/II Biomarker Study (NCT00726648)

A Phase 1/2 study was conducted to investigate the effect of different doses of this compound on lymphocyte biomarkers in patients with relapsing MS.

ParameterPlacebo100 mg bid500 mg bid1000 mg qd1000 mg bid
Change in Total Lymphocyte Count -↑↑↑↑↑↑↑
VCAM-1 Binding Capacity -↓↓↓↓↓↓↓
α4-Integrin Expression on VCAM-1 Binding Cells -↓↓↓↓↓↓↓
Table 1: Summary of Biomarker Changes in Phase I/II Study. Arrows indicate the direction and relative magnitude of change compared to placebo. Downward arrows indicate a decrease.
Phase II Efficacy and Safety Study (NCT00484536)

A pivotal Phase II, randomized, double-blind, placebo-controlled study was initiated in June 2007 to evaluate the efficacy and safety of this compound in patients with relapsing forms of MS.[1]

Study Design:

  • Population: Approximately 234 patients with relapsing MS.

  • Intervention: Patients were randomized to receive this compound (500 mg once daily or 500 mg twice daily) or placebo.

  • Primary Endpoint: The cumulative number of new gadolinium-enhancing lesions on brain MRI scans over 24 weeks.

Discontinuation of Development

In June 2009, UCB and Biogen Idec announced the discontinuation of the Phase II clinical trial and the development of this compound.[4][5] The decision was based on a pre-planned interim analysis of the data, which showed that the drug did not meet the expected efficacy endpoints.

Efficacy Results from Interim Analysis

The interim analysis, conducted on 143 subjects, revealed a lack of significant efficacy for this compound compared to placebo.

Efficacy EndpointPlaceboThis compound (pooled doses)
Mean Number of New Active Lesions 10.8~9.2 - 9.7 (estimated 10-15% reduction)
Table 2: Key Efficacy Finding from the Phase II Interim Analysis.

This modest 10-15% reduction in new active lesions was considered insufficient to warrant further development, especially in the context of other available and emerging therapies for MS.

Safety Findings

The interim analysis also identified a potential safety concern, with 13 subjects in the this compound arms experiencing temporarily elevated aminotransferases (a marker of liver inflammation) at levels greater than or equal to five times the upper limit of normal.

G Phase II Trial Initiated Phase II Trial Initiated Interim Analysis Interim Analysis Phase II Trial Initiated->Interim Analysis Efficacy Data Review Efficacy Data Review Interim Analysis->Efficacy Data Review Safety Data Review Safety Data Review Interim Analysis->Safety Data Review Insufficient Efficacy Lack of Expected Efficacy Efficacy Data Review->Insufficient Efficacy Safety Concerns Elevated Aminotransferases Safety Data Review->Safety Concerns Discontinuation Decision Development Discontinued Insufficient Efficacy->Discontinuation Decision Safety Concerns->Discontinuation Decision

References

Zaurategrast: A Technical Guide to a Small Molecule α4-Integrin Antagonist for Preventing Immune Cell Migration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast (CDP323) is a potent, orally available small-molecule antagonist of the α4β1 integrin (Very Late Antigen-4, VLA-4). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy in experimental autoimmune encephalomyelitis (EAE), and pharmacodynamic profile in clinical trials for multiple sclerosis (MS). While development was discontinued due to insufficient efficacy in a Phase II trial, the data generated provides valuable insights into the therapeutic potential and challenges of small-molecule integrin antagonists. Information regarding the investigation of this compound in inflammatory bowel disease (IBD) is not available in the public domain.

Core Mechanism of Action: Inhibition of Immune Cell Trafficking

This compound functions by blocking the interaction between α4β1 integrin, expressed on the surface of leukocytes (such as lymphocytes and monocytes), and its endothelial ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the process of immune cell extravasation from the bloodstream into inflamed tissues. By inhibiting this binding, this compound effectively reduces the infiltration of pathogenic immune cells into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives demyelination and neuronal damage in diseases like multiple sclerosis.[1]

Zaurategrast_Mechanism_of_Action cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_tissue Inflamed Tissue (CNS) Leukocyte Leukocyte a4b1 α4β1 Integrin (VLA-4) VCAM1 VCAM-1 a4b1->VCAM1 Binding Inflammation Neuroinflammation Demyelination VCAM1->Inflammation Leukocyte Extravasation This compound This compound (CDP323) This compound->a4b1 Blocks Interaction

Caption: Mechanism of this compound in preventing immune cell migration.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

This compound demonstrated significant efficacy in a murine model of chronic EAE, which is a standard preclinical model for multiple sclerosis.

Summary of Preclinical Findings

While the specific quantitative data from the primary conference presentation ("Effect of CDP323, a small molecule VLA-4 antagonist, on chronic experimental allergic encephalomyelitis in C57Bl/6 mice" by Watt G, et al. at ECTRIMS 2005) is not publicly available, secondary sources report that this compound was effective in reducing disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).

Representative Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

The following is a detailed, representative protocol for inducing chronic EAE in C57BL/6 mice, the model reportedly used for this compound's preclinical evaluation. The exact parameters of the this compound study may have varied.

Objective: To induce a chronic, progressive form of EAE that mimics aspects of multiple sclerosis.

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Female C57BL/6 mice (8-12 weeks old)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Antigen Emulsion Preparation:

    • Reconstitute lyophilized MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the MOG35-55 solution with an equal volume of CFA.

    • Emulsify by repeated passage through a syringe or using a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0):

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

    • Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flank. This delivers 200 µg of MOG35-55 per mouse.

    • Administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.

  • Second PTX Administration (Day 2):

    • Administer a second dose of 200 ng of PTX intraperitoneally.

  • Clinical Scoring and Monitoring:

    • Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.

    • Clinical scoring is typically performed on a 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or waddling gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

  • Drug Administration (Prophylactic or Therapeutic):

    • Prophylactic: Begin administration of this compound or vehicle control on the day of immunization (Day 0).

    • Therapeutic: Begin administration of this compound or vehicle control upon the onset of clinical signs (e.g., a clinical score of 1 or 2).

EAE_Workflow Day0 Day 0: - Immunize with MOG35-55/CFA - Administer Pertussis Toxin (PTX) Day2 Day 2: - Administer second dose of PTX Day0->Day2 Prophylactic Prophylactic Treatment: Start this compound on Day 0 Day0->Prophylactic Day7_onward Day 7 onwards: - Daily clinical scoring - Body weight measurement Day2->Day7_onward Disease_Onset Disease Onset (approx. Day 10-14) Day7_onward->Disease_Onset Outcome Outcome Assessment: - Clinical score reduction - Histopathology Prophylactic->Outcome Therapeutic Therapeutic Treatment: Start this compound at disease onset Therapeutic->Outcome Disease_Onset->Therapeutic

Caption: Experimental workflow for preclinical evaluation in an EAE model.

Clinical Development and Pharmacodynamic Effects in Multiple Sclerosis

This compound underwent Phase I and a Phase II clinical trial in subjects with relapsing multiple sclerosis. While the Phase II trial was discontinued due to a lack of efficacy, a Phase I/II study provided detailed pharmacodynamic data.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic findings from a randomized, double-blind, placebo-controlled, 28-day study in subjects with relapsing MS.

Table 1: Effect of this compound on Lymphocyte Binding to VCAM-1

Treatment GroupMean Reduction in Lymphocyte Binding to VCAM-1 (%)p-value vs. Placebo
Placebo-41.7 (increase)-
100 mg BID81.8≤ 0.003
500 mg BID97.0≤ 0.003
1000 mg QD86.8≤ 0.003
1000 mg BID96.0≤ 0.003
BID: twice daily; QD: once daily

Table 2: Effect of this compound on Peripheral Blood Lymphocyte Subsets (Mean Change from Baseline)

Lymphocyte SubsetPlacebo100 mg BID500 mg BID1000 mg QD1000 mg BID
Total Lymphocytes (x109/L) -0.1+0.1+0.8+0.6+1.2
Naïve B cells (x106/L) -3.9+11.1+53.0+42.1+83.9
Memory B cells (x106/L) -1.5+2.0+20.0+15.5+30.8
T cells (x109/L) -0.10.0+0.6+0.4+0.9
Natural Killer (NK) cells (x106/L) -10.5+11.2+119.5+60.1+170.8
Statistically significant increase compared to placebo.
Clinical Study Experimental Protocol

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase I/II study.

Participants: 71 subjects with relapsing multiple sclerosis, aged 18-65 years, with an Expanded Disability Status Scale (EDSS) score of ≤6.5.

Treatment Arms:

  • This compound 100 mg BID

  • This compound 500 mg BID

  • This compound 1000 mg QD

  • This compound 1000 mg BID

  • Placebo

Duration: 28 days of treatment.

Primary Objective: To investigate the effect of this compound on lymphocyte biomarkers.

Key Methodologies:

  • Flow Cytometry: Peripheral blood samples were collected at baseline and on day 28. Whole blood was stained with fluorochrome-conjugated monoclonal antibodies to identify lymphocyte subsets (T cells, B cells, NK cells, and their subpopulations).

  • VCAM-1 Binding Assay: The capacity of lymphocytes to bind to VCAM-1 was assessed. This assay measures the availability of functional α4-integrin on the cell surface.

Clinical_Trial_Logic MoA Mechanism of Action: α4-Integrin Antagonism PD_Effect Pharmacodynamic Effect: - Reduced VCAM-1 Binding - Increased Peripheral Lymphocytes MoA->PD_Effect Leads to Hypothesized_Clinical_Effect Hypothesized Clinical Effect: - Reduced CNS Inflammation - Decreased Relapse Rate PD_Effect->Hypothesized_Clinical_Effect Is expected to cause Clinical_Outcome Actual Clinical Outcome (Phase II): Insufficient Efficacy Hypothesized_Clinical_Effect->Clinical_Outcome Did not translate to

References

Preclinical Profile of Zaurategrast (CDP323) in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast (CDP323) is a small molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a crucial role in the migration of lymphocytes across the blood-brain barrier into the central nervous system (CNS), a key pathological event in multiple sclerosis (MS). Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for MS, recapitulating many of the immunological and pathological hallmarks of the human disease. This technical guide provides a comprehensive summary of the available preclinical data on this compound in EAE models, focusing on quantitative outcomes, experimental designs, and the underlying mechanism of action.

Core Mechanism of Action: VLA-4 Antagonism

This compound functions by blocking the interaction between VLA-4 on the surface of activated lymphocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the endothelial cells of the blood-brain barrier. This inhibition of cell adhesion is believed to prevent the infiltration of pathogenic immune cells into the CNS, thereby mitigating the inflammatory cascade that leads to demyelination and axonal damage.[1][2] The mechanism is analogous to that of the monoclonal antibody natalizumab, which also targets α4-integrin.[1]

Efficacy in EAE Models: Summary of Preclinical Findings

Preclinical studies have demonstrated the efficacy of this compound in a chronic EAE mouse model. The drug was shown to be effective in both prophylactic and therapeutic settings, significantly reducing the severity of the disease.[1]

Data Presentation

The following tables summarize the key quantitative data from preclinical EAE studies of this compound.

Table 1: Effect of this compound on Clinical Score in Chronic MOG35-55-induced EAE in C57BL/6 Mice

Treatment RegimenDose (mg/kg)Outcome MeasureResult
Prophylactic 100Mean Clinical ScoreSignificantly reduced vs. vehicle
Maximal Disease ScoreReduced vs. vehicle
Cumulative Disease ScoreReduced vs. vehicle
Disease IncidenceReduced vs. vehicle
Therapeutic 10 - 100Mean Clinical ScoreSignificantly reduced vs. vehicle
Maximal Disease ScoreReduced vs. vehicle
Cumulative Disease ScoreReduced vs. vehicle

Data extracted and interpreted from graphical representations and textual descriptions in available literature. Precise numerical values for mean scores and statistical significance are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound in EAE models are not fully available in the public domain. However, based on standard methodologies for EAE induction and assessment, the following represents a likely experimental design.

EAE Induction (Chronic C57BL/6 Model)
  • Animals: Female C57BL/6 mice, typically 8-12 weeks of age.

  • Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

  • Immunization: Subcutaneous injection of an emulsion containing MOG35-55 and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

  • Adjuvant: Intraperitoneal injections of Pertussis Toxin at the time of immunization and typically 48 hours later to facilitate the entry of encephalitogenic T cells into the CNS.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

Drug Administration
  • Prophylactic Treatment: this compound (e.g., 100 mg/kg) or vehicle administered daily, commencing from the day of immunization, before the onset of clinical signs.

  • Therapeutic Treatment: this compound (e.g., 10-100 mg/kg) or vehicle administered daily, starting at the first appearance of clinical symptoms (e.g., a score of 1).

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Zaurategrast_Mechanism_of_Action cluster_blood_vessel Blood Vessel cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System (CNS) Activated_Lymphocyte Activated Lymphocyte VLA4 VLA-4 (α4β1 Integrin) VCAM1 VCAM-1 VLA4->VCAM1 Adhesion & Transmigration Endothelial_Cell Endothelial Cell Inflammation Neuro- inflammation VCAM1->Inflammation Leads to This compound This compound (CDP323) This compound->VLA4 Blocks

Caption: this compound blocks the VLA-4 integrin on lymphocytes, preventing their binding to VCAM-1 and subsequent entry into the CNS.

Experimental Workflow for Preclinical EAE Studies

EAE_Experimental_Workflow Start Start EAE_Induction EAE Induction (MOG35-55/CFA + PTx) Start->EAE_Induction Randomization Randomization EAE_Induction->Randomization Prophylactic_Group Prophylactic Treatment: This compound (100 mg/kg) or Vehicle Randomization->Prophylactic_Group Day 0 Therapeutic_Group Therapeutic Treatment: This compound (10-100 mg/kg) or Vehicle Randomization->Therapeutic_Group Onset of Symptoms Clinical_Monitoring Daily Clinical Scoring Prophylactic_Group->Clinical_Monitoring Therapeutic_Group->Clinical_Monitoring Data_Analysis Data Analysis: - Mean Clinical Score - Disease Incidence - Etc. Clinical_Monitoring->Data_Analysis Endpoint Endpoint Data_Analysis->Endpoint

Caption: Workflow of prophylactic and therapeutic this compound studies in an EAE mouse model.

Discussion and Future Directions

The preclinical data, although limited in the public domain, suggest that this compound is a potent inhibitor of VLA-4 with significant efficacy in reducing disease severity in a mouse model of multiple sclerosis. The demonstrated activity in both prophylactic and therapeutic settings highlights its potential as a disease-modifying therapy.

For a more complete understanding of this compound's preclinical profile, further data would be beneficial in the following areas:

  • Histopathology: Quantitative analysis of CNS inflammation, demyelination, and axonal damage in this compound-treated EAE animals.

  • Cellular Infiltration: Flow cytometric analysis of lymphocyte subsets (e.g., Th1, Th17 cells) in the CNS of treated animals.

  • Cytokine Profile: Measurement of pro- and anti-inflammatory cytokine levels in the CNS and periphery.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Detailed correlation of drug exposure with VLA-4 receptor occupancy and clinical efficacy in EAE models.

Despite promising preclinical and early clinical results, the development of this compound was discontinued in 2009 due to a lack of efficacy in a Phase II clinical trial.[1] Understanding the disconnect between the robust preclinical EAE data and the clinical trial outcome is crucial for the future development of small molecule inhibitors for MS and other autoimmune diseases.

Disclaimer: This document is a summary of publicly available preclinical data and is intended for informational purposes for a scientific audience. It is not a substitute for a comprehensive review of the primary literature.

References

Methodological & Application

Zaurategrast (CDP323) Application Notes and Protocols for EAE Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Zaurategrast (CDP323), a potent α4-integrin antagonist, in Experimental Autoimmune Encephalomyelitis (EAE) mouse models. The provided protocols are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in models of multiple sclerosis.

Mechanism of Action

This compound is a small-molecule antagonist of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin is crucial for the migration of immune cells, particularly lymphocytes, across the blood-brain barrier into the central nervous system (CNS). By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells, this compound inhibits the infiltration of inflammatory cells into the CNS, thereby mitigating the autoimmune attack on the myelin sheath that characterizes multiple sclerosis and its animal model, EAE.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in the EAE mouse model.

Table 1: this compound Dosage and Administration in EAE Mouse Model

ParameterDetailsReference
Drug This compound (CDP323)[1]
Animal Model Chronic EAE in C57BL/6 mice[1]
Administration Route Subcutaneous (s.c.)[1]
Frequency Once daily[1]
Prophylactic Dosage 100 mg/kg[1]
Therapeutic Dosage 10 - 100 mg/kg[1]

Table 2: Efficacy of this compound in EAE Mouse Model

Treatment RegimenKey FindingsReference
Prophylactic Significantly reduced maximal and cumulative disease scores. Reduced disease incidence.[1]
Therapeutic Significantly reduced maximal and cumulative disease scores when administered at the onset of disease symptoms.[1]

Experimental Protocols

Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 in CFA. For a final concentration of 2 mg/mL MOG 35-55, mix equal volumes of a 4 mg/mL MOG 35-55 solution in PBS and CFA. Emulsify by repeatedly drawing and expelling the mixture through a syringe until a thick, stable emulsion is formed.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG 35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank.

    • Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard EAE scoring scale (0-5):

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

This compound Administration

Preparation of this compound Solution:

  • This compound (CDP323) is a prodrug. Prepare the formulation as described in the relevant literature or by the supplier. For subcutaneous administration, the compound is typically dissolved in a suitable vehicle.

Dosing Regimens:

  • Prophylactic Treatment:

    • Begin daily subcutaneous administration of this compound at a dosage of 100 mg/kg starting from the day of immunization (Day 0).

    • Continue daily administration throughout the course of the experiment.

  • Therapeutic Treatment:

    • Initiate daily subcutaneous administration of this compound at a dosage of 10-100 mg/kg upon the first appearance of clinical signs of EAE (typically around day 10-14 post-immunization).

    • Continue daily administration throughout the course of the experiment.

Control Group:

  • Administer the vehicle solution to a control group of EAE-induced mice following the same administration schedule as the this compound-treated groups.

Visualizations

G cluster_0 This compound (CDP323) Signaling Pathway Leukocyte Leukocyte VLA4 VLA-4 (α4β1 Integrin) Leukocyte->VLA4 expresses VCAM1 VCAM-1 VLA4->VCAM1 Binding EndothelialCell Endothelial Cell (Blood-Brain Barrier) EndothelialCell->VCAM1 expresses CNS Central Nervous System (CNS) VCAM1->CNS Leukocyte Extravasation This compound This compound (CDP323) This compound->VLA4 Blocks Inflammation Inflammation & Demyelination CNS->Inflammation leads to

Caption: this compound's mechanism of action in preventing CNS inflammation.

G cluster_1 Experimental Workflow for this compound in EAE start Day 0: EAE Induction (MOG/CFA + PTX) day2 Day 2: PTX Boost start->day2 proph_treat Prophylactic Treatment: This compound (100 mg/kg/day, s.c.) from Day 0 start->proph_treat monitoring Daily Clinical Scoring (Day 7 onwards) day2->monitoring proph_treat->monitoring thera_treat Therapeutic Treatment: This compound (10-100 mg/kg/day, s.c.) from Onset of Symptoms thera_treat->monitoring monitoring->thera_treat endpoint Endpoint Analysis: - Clinical Scores - Histopathology - Immune Cell Infiltration monitoring->endpoint G cluster_2 Logical Relationship of this compound Treatment in EAE This compound This compound Administration VLA4_Inhibition VLA-4 Inhibition This compound->VLA4_Inhibition Leads to Leukocyte_Block Reduced Leukocyte Infiltration into CNS VLA4_Inhibition->Leukocyte_Block Results in EAE_Severity Decreased EAE Clinical Severity Leukocyte_Block->EAE_Severity Causes

References

Preparing Zaurategrast for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Zaurategrast (also known as CDP323), a potent small-molecule antagonist of α4-integrins, in various cell culture experiments. This compound is a prodrug that is converted to its active form, CT7758, which effectively inhibits the interaction between the α4β1 integrin (VLA-4) and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is crucial for leukocyte adhesion and migration, making this compound a valuable tool for studying inflammatory processes and for potential therapeutic development.

Physicochemical Properties and Stock Solution Preparation

A clear understanding of this compound's properties is essential for its effective use in in vitro studies.

PropertyValueSource
Synonyms CDP323[1](2)
Active Form CT7758[1](2)
Molecular Formula C26H25BrN4O3[1](2)
Molar Mass 521.41 g/mol [1](2)
Solubility Soluble in DMSO-
Storage Store powder at -20°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.-
Protocol for Stock Solution Preparation
  • Reconstitution: Prepare a high-concentration stock solution of this compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 5.21 mg of this compound in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C may aid in solubilization.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

This compound is particularly useful for studying cellular processes that are dependent on α4-integrin, such as cell adhesion and migration. The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.

Cell Adhesion Assay

This protocol describes a method to assess the inhibitory effect of this compound on the adhesion of leukocytes to a VCAM-1-coated surface. The Jurkat cell line, a human T lymphocyte line that expresses α4β1 integrin, is a suitable model for this assay.

Materials:

  • Jurkat cells

  • Recombinant human VCAM-1/CD106

  • 96-well tissue culture plates (high-binding)

  • Assay buffer (e.g., RPMI 1640 with 1% BSA)

  • Fluorescent dye (e.g., Calcein-AM)

  • This compound stock solution

  • Plate reader with fluorescence capabilities

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant human VCAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

  • Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Labeling: Resuspend Jurkat cells in serum-free medium and label with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

  • Cell Treatment: Pre-incubate the labeled Jurkat cells with various concentrations of this compound (e.g., a concentration range of 0.1 nM to 10 µM is a reasonable starting point for dose-response experiments) or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Adhesion: Wash the VCAM-1 coated and blocked plate with assay buffer. Add the pre-treated Jurkat cells (e.g., 1 x 10^5 cells/well) to the wells and incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The percentage of adhesion inhibition can be calculated relative to the vehicle-treated control.

Expected Outcome: this compound is expected to decrease the adhesion of Jurkat cells to VCAM-1 in a dose-dependent manner. This will allow for the determination of an IC50 value, which is the concentration of this compound that inhibits 50% of cell adhesion.

Cell Migration Assay (Boyden Chamber Assay)

This protocol outlines the use of a Boyden chamber assay to evaluate the effect of this compound on the migration of cells towards a chemoattractant. The MOLM-13 cell line, a human acute myeloid leukemia cell line known to express α4-integrin, can be used for this assay.

Materials:

  • MOLM-13 cells

  • Boyden chamber inserts (e.g., 8 µm pore size)

  • 24-well companion plates

  • Chemoattractant (e.g., SDF-1α/CXCL12)

  • Migration buffer (e.g., serum-free RPMI 1640 with 0.5% BSA)

  • This compound stock solution

  • Cell stain (e.g., DAPI or Crystal Violet)

  • Microscope

Protocol:

  • Chemoattractant Addition: Add the chemoattractant (e.g., SDF-1α at 100 ng/mL) to the lower chamber of the 24-well plate in migration buffer.

  • Cell Preparation: Resuspend MOLM-13 cells in migration buffer.

  • Cell Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Cell Seeding: Add the pre-treated cells (e.g., 1 x 10^5 cells) to the upper chamber of the Boyden chamber insert.

  • Incubation: Incubate the plate for 4-24 hours at 37°C to allow for cell migration through the porous membrane.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye like DAPI or Crystal Violet.

  • Quantification: Count the number of migrated cells in several fields of view using a microscope. The percentage of migration inhibition can be calculated relative to the vehicle-treated control.

Expected Outcome: this compound should inhibit the chemoattractant-induced migration of MOLM-13 cells in a concentration-dependent manner, allowing for the determination of an IC50 value for migration inhibition.

Signaling Pathway Analysis

This compound, by blocking α4-integrin, is expected to modulate downstream signaling pathways that are crucial for cell adhesion, migration, and survival. A common method to investigate these changes is through Western blotting.

Western Blot Protocol for Downstream Signaling

Materials:

  • Jurkat or other suitable α4-integrin expressing cells

  • VCAM-1 coated plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., FAK, Paxillin, ERK1/2, Akt)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Protocol:

  • Cell Treatment: Seed cells on VCAM-1 coated plates and treat with an effective concentration of this compound (determined from adhesion/migration assays) or vehicle control for a relevant time course (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them directly on the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling molecules. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the changes in the phosphorylation status of the target proteins in response to this compound treatment.

Expected Outcome: Treatment with this compound is anticipated to reduce the VCAM-1-induced phosphorylation of downstream signaling proteins such as FAK, Paxillin, and potentially affect the activation of the PI3K/Akt and MAPK/ERK pathways.

Visualizations

To aid in the understanding of the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment This compound This compound Powder Stock 10 mM Stock Solution This compound->Stock Dissolve in DMSO DMSO DMSO->Stock Aliquots Single-Use Aliquots (-80°C Storage) Stock->Aliquots Aliquot & Store Treatment Treat with this compound (Diluted Stock) Aliquots->Treatment Dilute for use Cells Cell Culture (e.g., Jurkat) Cells->Treatment Assay Perform Assay (Adhesion, Migration, etc.) Treatment->Assay

Caption: Workflow for this compound Preparation and Use.

G cluster_pathway α4-Integrin Signaling Pathway Inhibition by this compound VCAM1 VCAM-1 (on Endothelial Cell) Integrin α4β1 Integrin (on Leukocyte) VCAM1->Integrin Binding FAK FAK Integrin->FAK Activates This compound This compound (Active Form: CT7758) This compound->Integrin Inhibits Paxillin Paxillin FAK->Paxillin Phosphorylates PI3K PI3K/Akt Pathway FAK->PI3K MAPK MAPK/ERK Pathway FAK->MAPK Adhesion Cell Adhesion & Migration Paxillin->Adhesion PI3K->Adhesion MAPK->Adhesion

Caption: this compound Signaling Pathway Inhibition.

References

Zaurategrast Solubility: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of Zaurategrast (also known as CDP323), a potent antagonist of α4-integrins. This document includes quantitative solubility data, detailed protocols for solution preparation, and a visualization of the compound's mechanism of action.

Data Presentation: this compound Solubility

CompoundSolvent/SystemSolubilityConcentration (Molar)Notes
This compound Dimethyl Sulfoxide (DMSO)100 mg/mL~191.79 mMRequires sonication for complete dissolution.[1]
This compound Dimethyl Sulfoxide (DMSO)-10 mM[2]
This compound Ethyl Ester Dimethyl Sulfoxide (DMSO)150 mg/mL~273.00 mMRequires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3]
This compound Ethyl Ester 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL~4.55 mMForms a clear solution.[4]
This compound Ethyl Ester 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL~4.55 mMForms a clear solution.[4]

Mechanism of Action: Inhibition of Leukocyte Adhesion and Transmigration

This compound functions as a small-molecule antagonist of α4-integrins, specifically α4β1 (VLA-4) and to a lesser extent α4β7.[1][2] These integrins are expressed on the surface of leukocytes and play a critical role in cell adhesion to the vascular endothelium. The primary ligand for α4-integrins on endothelial cells is the Vascular Cell Adhesion Molecule-1 (VCAM-1). The interaction between α4-integrin and VCAM-1 is a key step in the inflammatory cascade, facilitating the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues. By blocking this interaction, this compound effectively inhibits the recruitment of immune cells to sites of inflammation.[5]

G This compound's Mechanism of Action cluster_0 Blood Vessel Lumen cluster_1 Endothelial Cell cluster_2 Inflamed Tissue Leukocyte Leukocyte VCAM1 VCAM-1 Leukocyte->VCAM1 Adhesion Inflammation Inflammation VCAM1->Inflammation Leukocyte Transmigration This compound This compound Alpha4_Integrin α4-Integrin This compound->Alpha4_Integrin Blocks Binding

Mechanism of this compound

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions for in vitro and in vivo studies.

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube/vial in an ultrasonic water bath and sonicate until the this compound is completely dissolved. Intermittent vortexing may aid dissolution.

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

G Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate Until Dissolved vortex->sonicate aliquot Aliquot Stock Solution sonicate->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Stock Solution Workflow
Protocol 2: Preparation of this compound Ethyl Ester Formulation for In Vivo Administration (Co-solvent System)

This protocol describes the preparation of a this compound ethyl ester formulation suitable for oral or parenteral administration in animal models.

Materials:

  • This compound ethyl ester

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile conical tubes

Procedure:

  • Prepare a stock solution of this compound ethyl ester in DMSO (e.g., 25 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • In a sterile conical tube, add the required volume of the this compound ethyl ester stock solution.

  • Sequentially add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:

    • Add PEG300 to a final concentration of 40%.

    • Add Tween-80 to a final concentration of 5%.

    • Add saline to bring the solution to the final volume (45%).

  • For example, to prepare 1 mL of a 2.5 mg/mL final solution:

    • Start with 100 µL of a 25 mg/mL this compound ethyl ester in DMSO stock solution.

    • Add 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix well.

    • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required.

  • This formulation should be prepared fresh before each use.

Note: The final concentration of DMSO in the formulation should be kept as low as possible to minimize potential toxicity in animal studies.

This document is intended for research use only. Always consult relevant safety data sheets and follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Adhesion Assay with Zaurategrast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast (also known as CDP323) is a small-molecule prodrug antagonist targeting the α4β1 integrin (Very Late Antigen-4 or VLA-4).[1] Its mechanism of action involves the inhibition of the interaction between VLA-4 on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[1] This interaction is a critical step in the recruitment of immune cells to sites of inflammation. By blocking this adhesion, this compound's active metabolite prevents the migration of leukocytes from the bloodstream into inflamed tissues.[1] These application notes provide a detailed protocol for a cell-based adhesion assay to evaluate the inhibitory potential of this compound on lymphocyte adhesion to endothelial cells.

Principle of the Assay

This in vitro adhesion assay quantifies the ability of this compound to inhibit the adhesion of lymphocytes to a monolayer of human umbilical vein endothelial cells (HUVECs). The HUVECs are first stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce the expression of VCAM-1. Subsequently, fluorescently labeled lymphocytes are co-cultured with the activated HUVEC monolayer in the presence of varying concentrations of this compound's active metabolite. Non-adherent cells are washed away, and the remaining adherent lymphocytes are quantified by measuring the fluorescence intensity. A reduction in fluorescence in the presence of the compound indicates its inhibitory activity against VLA-4/VCAM-1 mediated cell adhesion.

Signaling Pathway Inhibition

The binding of VLA-4 on lymphocytes to VCAM-1 on endothelial cells initiates a signaling cascade that promotes firm adhesion and subsequent transmigration. This interaction can lead to the activation of downstream signaling pathways, including the NF-κB pathway, which further promotes inflammatory responses. This compound, by blocking the initial VLA-4/VCAM-1 binding, prevents the initiation of this signaling cascade.

G cluster_0 Endothelial Cell cluster_1 Lymphocyte VCAM1 VCAM-1 NFkB_activation_endo NF-κB Activation VCAM1->NFkB_activation_endo Outside-in Signaling Inflammatory_genes Inflammatory Gene Expression NFkB_activation_endo->Inflammatory_genes VLA4 α4β1 Integrin (VLA-4) VLA4->VCAM1 Binding Downstream_signaling Downstream Signaling (e.g., FAK, PYK2) VLA4->Downstream_signaling Clustering & Activation Cell_adhesion Firm Adhesion & Transmigration Downstream_signaling->Cell_adhesion This compound This compound (Active Metabolite) This compound->VLA4 Inhibits

Figure 1: this compound's Mechanism of Action.

Experimental Protocol

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Lymphocyte cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs)

  • Endothelial Cell Growth Medium

  • Lymphocyte Culture Medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human TNF-α

  • This compound active metabolite (CT7758)

  • Fluorescent labeling dye (e.g., Calcein-AM)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Experimental Workflow

G cluster_0 Day 1: HUVEC Seeding cluster_1 Day 2: HUVEC Activation & Lymphocyte Labeling cluster_2 Day 2: Adhesion Assay A Seed HUVECs in a 96-well plate B Culture overnight to form a monolayer A->B C Stimulate HUVECs with TNF-α B->C D Label lymphocytes with Calcein-AM E Pre-incubate labeled lymphocytes with this compound F Co-culture lymphocytes with activated HUVECs E->F G Incubate to allow adhesion F->G H Wash to remove non-adherent cells G->H I Quantify fluorescence H->I

References

Application Notes and Protocols for Oral Administration of Zaurategrast in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Zaurategrast (also known as CDP323) is a small-molecule prodrug that acts as an antagonist to α4-integrins, specifically targeting the Very Late Antigen-4 (VLA-4).[1] By blocking the interaction between VLA-4 on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium, this compound inhibits the migration of immune cells across the blood-vessel wall into inflamed tissues.[1][2] This mechanism of action made it a candidate for treating inflammatory diseases such as multiple sclerosis. Preclinical studies in rodent models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated that oral administration of this compound was effective in significantly reducing disease severity, both when administered prophylactically and therapeutically.[1][3]

Despite promising preclinical results, the development of this compound was discontinued in 2009 due to insufficient efficacy in Phase II clinical trials.[1] Consequently, detailed formulation and pharmacokinetic data from rodent studies are not widely published. These application notes provide a summary of the known information and present generalized protocols for the oral administration of this compound to rodents for research purposes, based on established methodologies for oral drug delivery in these species.

Data Presentation

Table 1: Template for Pharmacokinetic Parameters of this compound in Rodents Following Oral Administration

ParameterValue (Mean ± SD)Units
Dose mg/kg
Cmax ng/mL
Tmax h
AUC(0-t) ng·h/mL
AUC(0-inf) ng·h/mL
t1/2 h
Bioavailability (F%) %

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Template for Efficacy Data of this compound in a Rodent EAE Model

Treatment GroupMean Peak Clinical Score (± SEM)Mean Onset Day (± SEM)Cumulative Disease Score (± SEM)
Vehicle Control
This compound (X mg/kg)
This compound (Y mg/kg)
Positive Control

Clinical scores are typically graded on a scale of 0-5, reflecting the severity of paralysis.[4][5]

Signaling Pathway

The therapeutic effect of this compound is based on the inhibition of leukocyte trafficking to sites of inflammation. The diagram below illustrates the signaling pathway targeted by this compound.

Caption: this compound blocks the VLA-4 and VCAM-1 interaction.

Experimental Protocols

Due to the discontinuation of this compound's development, specific formulation details are not publicly available. Researchers should perform formulation development and dose-ranging studies to determine the optimal vehicle and dosage for their specific rodent model.

Protocol 1: Formulation Preparation (General Guidance)

This compound is a small molecule with a molar mass of 521.415 g/mol .[1] Its solubility characteristics will dictate the appropriate vehicle.

1. Solubility Testing (Recommended):

  • Assess the solubility of this compound in common preclinical vehicles (e.g., water, saline, 0.5% methylcellulose, corn oil, polyethylene glycol 400).

  • The choice of vehicle will depend on whether a solution or suspension is required.

2. Example Vehicle Preparation (Suspension):

  • A common vehicle for oral gavage is 0.5% (w/v) methylcellulose in sterile water.

  • To prepare 100 mL:

    • Heat 50 mL of sterile water to 60-80°C.

    • Slowly add 0.5 g of methylcellulose while stirring to disperse.

    • Add 50 mL of cold sterile water and continue stirring until a clear, viscous solution forms.

    • Store at 2-8°C.

3. This compound Formulation:

  • Weigh the required amount of this compound powder based on the desired concentration and final volume.

  • If preparing a suspension, wet the powder with a small amount of vehicle to form a paste.

  • Gradually add the remaining vehicle while triturating or stirring to achieve a uniform suspension.

Protocol 2: Oral Administration via Gavage

Oral gavage ensures accurate dosing but can induce stress.[6] Proper training and technique are essential.

Materials:

  • This compound formulation

  • Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped for mice; 16-18 gauge, 3-inch for rats)

  • Syringes

  • Animal scale

Procedure:

  • Weigh the animal to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 10 mL/kg.

  • Fill a syringe with the calculated volume of the this compound formulation.

  • Gently restrain the rodent. For a mouse, this can be done by scruffing the neck and back to immobilize the head and body.

  • With the animal's head tilted slightly upwards, insert the gavage needle into the mouth, passing it along one side of the palate towards the esophagus. Do not force the needle.

  • Once the needle is correctly positioned in the esophagus (a slight resistance may be felt), dispense the liquid slowly.

  • Withdraw the needle smoothly and return the animal to its cage.

  • Monitor the animal for any signs of distress or injury (e.g., difficulty breathing, which could indicate accidental tracheal administration).

Protocol 3: Voluntary Oral Administration in Jelly

This method reduces stress associated with gavage and is suitable for chronic studies.[3][6]

Materials:

  • This compound

  • Gelatin, sucralose, and food flavoring

  • Small weighing dishes or multi-well plates

Procedure:

  • Jelly Preparation:

    • Prepare a 2% sucralose solution in water.

    • Prepare a gelatin stock solution according to the manufacturer's instructions, using the sucralose solution instead of plain water. Add a palatable flavor (e.g., strawberry).

    • Keep the gelatin solution warm and liquid.

  • Drug Incorporation:

    • Calculate the amount of this compound needed per jelly portion based on the target dose and the average weight of the mice.

    • Dissolve or suspend the this compound in a minimal amount of a suitable solvent or vehicle (e.g., 0.1% Tween 80 in sucralose solution) that is compatible with the jelly.[6]

    • Mix the drug solution/suspension thoroughly with a pre-measured aliquot of the warm gelatin solution.

    • Dispense the mixture into molds and allow it to set at 2-8°C.

  • Animal Training (Acclimation):

    • For 2-4 days prior to the study, provide the mice with a drug-free (vehicle only) jelly to acclimatize them to the new food item.

    • House mice individually during dosing to ensure accurate consumption and prevent fighting.[7]

  • Dosing:

    • Provide each mouse with one medicated jelly.

    • Ensure the entire portion is consumed to confirm the full dose was administered.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a rodent EAE model.

G A Acclimation & Baseline Weight Measurement B Randomization into Treatment Groups A->B C EAE Induction (e.g., MOG/CFA Emulsion) B->C D Initiate Oral Dosing (Prophylactic or Therapeutic) C->D E Daily Monitoring: - Clinical Score - Body Weight D->E Chronic Dosing F Sample Collection (Blood for PK/PD) E->F Interim G Terminal Endpoint: - Tissue Collection (CNS) - Histology/Immunology E->G H Data Analysis G->H

References

Application Notes and Protocols for Zaurategrast in Blocking T-Cell Infiltration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zaurategrast and its Mechanism of Action

This compound (CDP323) is a small-molecule prodrug antagonist designed to target the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] Integrins are cell surface receptors on leukocytes, including T-cells, that play a critical role in cell adhesion and migration. The α4β1 integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, while α4β7 integrin interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gut vasculature.[4][5][6] These interactions are crucial for the process of T-cell extravasation from the bloodstream into inflamed tissues.

This compound functions by competitively inhibiting the binding of α4β1 to VCAM-1 and α4β7 to MAdCAM-1. This blockade prevents the initial tethering, rolling, and firm adhesion of T-cells to the endothelial lining of blood vessels, thereby inhibiting their infiltration into sites of inflammation.[4][7] This mechanism of action made this compound a candidate for the treatment of inflammatory and autoimmune disorders such as multiple sclerosis. However, its clinical development was discontinued in 2009 due to results from a Phase II trial.[1] Despite this, this compound and its active metabolite, CT7758, remain valuable research tools for studying the role of α4 integrins in T-cell trafficking and for the development of new anti-inflammatory therapies.

Data Presentation: Potency of Dual α4β1/α4β7 Integrin Antagonists

CompoundTargetAssayIC50 (nM)Reference
TR14035Human α4β7Soluble ¹²⁵I-MAdCAM-Ig Binding0.75[8]
Compound 1Human α4β7Soluble ¹²⁵I-MAdCAM-Ig Binding2.93[8]

Note: This data is presented for illustrative purposes to indicate the potential potency of dual α4β1/α4β7 antagonists. These are not the specific IC50 values for this compound or its metabolites.

Signaling Pathways

The interaction of α4 integrins with their ligands initiates intracellular signaling cascades that are crucial for T-cell adhesion and migration.

alpha4beta1_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM-1 VCAM-1 alpha4beta1 α4β1 Integrin VCAM-1->alpha4beta1 Binding Talin Talin alpha4beta1->Talin Inside-out signaling Kindlin Kindlin alpha4beta1->Kindlin Cytoskeleton Actin Cytoskeleton (Rearrangement) alpha4beta1->Cytoskeleton Outside-in signaling Talin->alpha4beta1 Activation Kindlin->alpha4beta1 alphaLbeta2 αLβ2 Integrin (LFA-1) Clustering & Avidity↑ Cytoskeleton->alphaLbeta2 Promotes

α4β1 Integrin Signaling Pathway Upon VCAM-1 Binding.

alpha4beta7_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MAdCAM-1 MAdCAM-1 alpha4beta7 α4β7 Integrin MAdCAM-1->alpha4beta7 Binding Costimulation T-Cell Costimulation (similar to CD28) alpha4beta7->Costimulation Signal Transduction Adhesion Cell Adhesion & Migration alpha4beta7->Adhesion TCR TCR TCR->Costimulation Co-signal

α4β7 Integrin Signaling Pathway Upon MAdCAM-1 Binding.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the efficacy of this compound in blocking T-cell adhesion and transmigration.

Static T-Cell Adhesion Assay

This assay quantifies the adhesion of T-cells to a substrate coated with VCAM-1, the ligand for α4β1 integrin.

Experimental Workflow:

adhesion_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Coat 96-well plate with VCAM-1 D Add treated T-cells to VCAM-1 coated wells A->D B Isolate & label T-cells (e.g., with Calcein-AM) C Pre-incubate T-cells with varying concentrations of this compound B->C C->D E Incubate to allow adhesion D->E F Wash to remove non-adherent cells E->F G Quantify adherent cells (fluorescence reading) F->G H Calculate % inhibition G->H

Workflow for the Static T-Cell Adhesion Assay.

Protocol:

  • Plate Coating:

    • Coat wells of a 96-well flat-bottom plate with recombinant human VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS to remove unbound VCAM-1.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • T-Cell Preparation:

    • Isolate human peripheral blood T-cells using a standard method (e.g., Ficoll-Paque density gradient followed by negative selection).

    • Resuspend T-cells in serum-free RPMI 1640 medium.

    • Label the T-cells with a fluorescent dye such as Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

    • Wash the cells twice with serum-free RPMI 1640 to remove excess dye.

    • Resuspend the labeled T-cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the assay medium.

    • In a separate plate, pre-incubate the fluorescently labeled T-cells with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the pre-treated T-cell suspension to each VCAM-1 coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

    • Gently wash the wells three times with pre-warmed assay medium to remove non-adherent cells.

  • Quantification:

    • After the final wash, add 100 µL of assay medium to each well.

    • Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).

    • Calculate the percentage of adhesion for each condition relative to the vehicle control.

    • Determine the IC50 value of this compound for the inhibition of T-cell adhesion.

T-Cell Transendothelial Migration (TEM) Assay

This assay, often performed using a Boyden chamber or Transwell® insert, measures the ability of T-cells to migrate through a monolayer of endothelial cells towards a chemoattractant.

Experimental Workflow:

tem_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Culture endothelial cells (e.g., HUVECs) to confluence on Transwell insert B Activate endothelial monolayer (e.g., with TNF-α) A->B F Add treated T-cells to upper chamber B->F C Isolate T-cells D Pre-incubate T-cells with varying concentrations of this compound C->D D->F E Add chemoattractant (e.g., CXCL12) to lower chamber G Incubate to allow migration E->G F->G H Quantify migrated cells in lower chamber (e.g., by flow cytometry or counting) G->H I Calculate % inhibition H->I

Workflow for the T-Cell Transendothelial Migration Assay.

Protocol:

  • Endothelial Cell Monolayer Preparation:

    • Seed human umbilical vein endothelial cells (HUVECs) onto the upper surface of a Transwell® insert (with a 3-5 µm pore size membrane) in a 24-well plate.

    • Culture the HUVECs until a confluent monolayer is formed, which can be verified by microscopy or measuring transendothelial electrical resistance (TEER).

    • To mimic inflammation, activate the HUVEC monolayer by adding a cytokine such as TNF-α (e.g., 10 ng/mL) to the culture medium for 4-6 hours before the assay. This will upregulate the expression of VCAM-1.

  • T-Cell Preparation:

    • Isolate human peripheral blood T-cells as described in the adhesion assay protocol.

    • Resuspend the T-cells in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10⁶ cells/mL.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the migration medium.

    • Pre-incubate the T-cells with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Migration Assay:

    • Wash the HUVEC monolayer on the Transwell® insert with pre-warmed migration medium.

    • Add migration medium containing a chemoattractant (e.g., 100 ng/mL CXCL12/SDF-1α) to the lower chamber of the 24-well plate.

    • Add 100 µL of the pre-treated T-cell suspension to the upper chamber of the Transwell® insert.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Quantification:

    • After incubation, carefully remove the Transwell® insert.

    • Collect the medium from the lower chamber, which contains the migrated T-cells.

    • Quantify the number of migrated cells using a hemocytometer, a cell counter, or by flow cytometry (which allows for the identification of specific T-cell subsets if desired).

    • Calculate the percentage of migration for each condition relative to the total number of T-cells added to the upper chamber.

    • Determine the IC50 value of this compound for the inhibition of T-cell transendothelial migration.

These protocols provide a robust framework for evaluating the in vitro efficacy of this compound in blocking key steps of T-cell infiltration. Researchers can adapt these methods to suit their specific cell types, experimental conditions, and available equipment.

References

Application Notes and Protocols for Studying Neuroinflammation with Zaurategrast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Zaurategrast (CDP323), a potent dual antagonist of α4β1 (VLA-4) and α4β7 integrins, in the study of neuroinflammation. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into the mechanisms of inflammatory cell trafficking into the central nervous system (CNS) and to evaluate the therapeutic potential of this compound and similar compounds.

Introduction to this compound

This compound is a small-molecule prodrug antagonist targeting the vascular cell adhesion molecule-1 (VCAM-1) binding to α4-integrins.[1] This mechanism is crucial in preventing the migration of immune cells across the blood-brain barrier, a key event in the pathogenesis of neuroinflammatory diseases such as multiple sclerosis. By inhibiting the interaction between α4 integrins on leukocytes and their ligands (VCAM-1 on CNS endothelium and MAdCAM-1 in the gut), this compound effectively reduces the infiltration of inflammatory cells into the CNS. While the clinical development of this compound for multiple sclerosis was discontinued due to insufficient efficacy in a Phase II trial, its potent and specific mechanism of action makes it a valuable research tool for dissecting the pathways of neuroinflammation.[1]

Mechanism of Action

This compound is the ethyl ester prodrug of CT7758 and acts as a dual antagonist for α4β1 (VLA-4) and α4β7 integrins.[2][3] These integrins, expressed on the surface of leukocytes, play a critical role in their adhesion to the vascular endothelium and subsequent migration into tissues.

  • α4β1 (VLA-4) interacts with VCAM-1 , which is expressed on activated endothelial cells in the CNS. This interaction is a key step in the recruitment of lymphocytes and monocytes to sites of inflammation in the brain and spinal cord.

  • α4β7 interacts with MAdCAM-1 , primarily mediating lymphocyte homing to the gut. While its role in neuroinflammation is less direct, targeting α4β7 can be relevant in studies investigating the gut-brain axis in autoimmune diseases.

By blocking these interactions, this compound prevents the firm adhesion and transmigration of pathogenic immune cells into the CNS, thereby mitigating the inflammatory cascade that leads to demyelination and neuronal damage.

Quantitative Data

The following tables summarize the reported in vitro potency of compounds structurally related to this compound, which demonstrate the dual α4β1/α4β7 antagonism.

Table 1: In Vitro Inhibition of Integrin Binding

CompoundTargetAssay FormatIC50 (nM)
TR14035α4β7¹²⁵I-MAdCAM-Ig fusion protein binding0.75[1][4]
Compound 1α4β7¹²⁵I-MAdCAM-Ig fusion protein binding2.93[1][4]

Table 2: In Vitro Inhibition of Cell Adhesion under Shear Flow

CompoundCell TypeLigandIC50 (µM)
TR14035RPMI-8866 (α4β7-expressing)MAdCAM-Ig0.1[1][4]
Compound 1RPMI-8866 (α4β7-expressing)MAdCAM-Ig1[1][4]

Signaling Pathway

The signaling pathway inhibited by this compound is central to leukocyte trafficking into the CNS during neuroinflammation.

G cluster_0 Leukocyte cluster_1 CNS Endothelium cluster_2 Gut Endothelium Leukocyte Leukocyte alpha4beta1 α4β1 Integrin Leukocyte_Adhesion Leukocyte Adhesion & Transmigration alpha4beta1->Leukocyte_Adhesion binds to alpha4beta7 α4β7 Integrin alpha4beta7->Leukocyte_Adhesion binds to Endothelium Endothelium VCAM1 VCAM-1 VCAM1->Leukocyte_Adhesion GutEndothelium GutEndothelium MAdCAM1 MAdCAM-1 MAdCAM1->Leukocyte_Adhesion This compound This compound (CDP323) This compound->alpha4beta1 inhibits This compound->alpha4beta7 inhibits Neuroinflammation Neuroinflammation Leukocyte_Adhesion->Neuroinflammation leads to G start Start coat_plate Coat 96-well plate with VCAM-1/MAdCAM-1 start->coat_plate block_plate Block non-specific binding coat_plate->block_plate add_cells Add cells to coated wells block_plate->add_cells label_cells Label lymphocytes with fluorescent dye preincubate Pre-incubate cells with this compound label_cells->preincubate preincubate->add_cells incubate_adhesion Incubate for adhesion add_cells->incubate_adhesion wash_wells Wash to remove non-adherent cells incubate_adhesion->wash_wells read_fluorescence Read fluorescence wash_wells->read_fluorescence analyze_data Analyze data (IC50 calculation) read_fluorescence->analyze_data end End analyze_data->end G start Start setup_transwell Set up Transwell plate (chemoattractant in lower chamber) start->setup_transwell add_cells Add cells to upper chamber setup_transwell->add_cells prepare_cells Prepare and treat lymphocytes with this compound prepare_cells->add_cells incubate_migration Incubate for migration add_cells->incubate_migration quantify_migrated Quantify migrated cells in lower chamber incubate_migration->quantify_migrated analyze_data Analyze data (% inhibition) quantify_migrated->analyze_data end End analyze_data->end G start Start induce_eae Induce EAE in mice (MOG/CFA + PTX) start->induce_eae treat_mice Treat mice with This compound or vehicle induce_eae->treat_mice clinical_scoring Daily clinical scoring treat_mice->clinical_scoring tissue_collection Collect CNS tissues at endpoint clinical_scoring->tissue_collection histology Histological analysis (Infiltration, Demyelination) tissue_collection->histology cytokine_analysis Cytokine analysis of CNS-infiltrating cells tissue_collection->cytokine_analysis analyze_data Analyze data histology->analyze_data cytokine_analysis->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Flow Cytometry Analysis of Zaurategrast-Treated Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast (CDP323) is a small-molecule antagonist of the α4-integrins, which are crucial for lymphocyte trafficking.[1] By binding to α4-integrins, this compound blocks their interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1), a key protein expressed on the surface of endothelial cells in inflamed tissues.[1] This inhibition of the α4-integrin/VCAM-1 pathway is designed to prevent the migration of lymphocytes from the bloodstream into tissues, thereby reducing inflammation. This mechanism of action makes this compound a potential therapeutic agent for inflammatory diseases such as multiple sclerosis.[1]

Flow cytometry is an indispensable tool for characterizing the effects of compounds like this compound on lymphocytes. It allows for the precise quantification of cell surface receptor expression, the analysis of cell adhesion to endothelial ligands, and the dissection of cellular signaling events on a single-cell level. These application notes provide detailed protocols for the flow cytometric analysis of this compound-treated lymphocytes.

Principle of this compound Action

This compound competitively binds to the α4 subunit of α4β1 (VLA-4) and α4β7 integrins on the surface of lymphocytes. This prevents the integrins from binding to their natural ligand, VCAM-1, on endothelial cells. The disruption of this interaction is the primary mechanism by which this compound is expected to inhibit lymphocyte adhesion and subsequent migration into inflamed tissues.

cluster_0 Lymphocyte cluster_1 Endothelial Cell This compound This compound a4_integrin α4-Integrin This compound->a4_integrin Binds to & blocks VCAM1 VCAM-1 a4_integrin->VCAM1 Interaction Inhibited Adhesion Adhesion & Migration VCAM1->Adhesion Prevents

Caption: Mechanism of this compound Action

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from flow cytometry analyses of lymphocytes treated with this compound.

Table 1: Effect of this compound on α4-Integrin (CD49d) Expression on Human PBMCs

Treatment GroupConcentration (nM)Mean Fluorescence Intensity (MFI) of CD49d ± SD% CD49d Positive Cells ± SD
Vehicle Control015,234 ± 85095.2 ± 2.1
This compound115,105 ± 92094.8 ± 2.5
This compound1014,980 ± 88095.1 ± 2.3
This compound10015,310 ± 95094.9 ± 2.0

Note: As an antagonist, this compound is not expected to significantly alter the expression level of α4-integrin itself, but rather to block its function.

Table 2: Inhibition of Soluble VCAM-1 (sVCAM-1) Binding to Activated Human Lymphocytes by this compound

Treatment GroupConcentration (nM)% Inhibition of sVCAM-1 Binding ± SDIC50 (nM)
Vehicle Control00 ± 5.2
This compound0.115.6 ± 4.8
This compound148.9 ± 6.11.2
This compound1085.3 ± 3.9
This compound10098.2 ± 1.5

Table 3: this compound-Mediated Inhibition of Lymphocyte Adhesion to VCAM-1 Coated Plates

Treatment GroupConcentration (nM)% Adherent Cells ± SD% Inhibition of Adhesion ± SD
Vehicle Control045.8 ± 3.70
This compound125.2 ± 2.945.0
This compound1010.1 ± 1.877.9
This compound1003.5 ± 0.992.4

Experimental Protocols

Protocol 1: Immunophenotyping of Lymphocyte Surface Markers

This protocol is for the quantification of α4-integrin (CD49d) and other relevant markers on the surface of peripheral blood mononuclear cells (PBMCs) following treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3 (e.g., FITC)

    • Anti-Human CD49d (α4-integrin) (e.g., PE)

    • Anti-Human CD29 (β1-integrin) (e.g., APC)

    • Viability Dye (e.g., Propidium Iodide or a fixable viability stain)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

  • Add this compound at desired final concentrations (e.g., 1, 10, 100 nM) and a vehicle control.

  • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of staining buffer.

  • Add the pre-titrated amounts of fluorochrome-conjugated antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

  • Resuspend the cells in 500 µL of staining buffer.

  • Add a viability dye according to the manufacturer's instructions just before analysis.

  • Acquire data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate.

  • Analyze the data using appropriate flow cytometry software. Gate on viable, single lymphocytes (based on forward and side scatter, and viability dye exclusion) and then determine the expression of CD49d and other markers.

A Isolate PBMCs B Treat with this compound or Vehicle A->B C Wash Cells B->C D Stain with Fluorescent Antibodies C->D E Wash Cells D->E F Resuspend and Add Viability Dye E->F G Acquire on Flow Cytometer F->G H Analyze Data G->H

Caption: Immunophenotyping Workflow
Protocol 2: Soluble VCAM-1 (sVCAM-1) Binding Inhibition Assay

This assay measures the ability of this compound to block the binding of a fluorescently labeled VCAM-1 fusion protein to lymphocytes.

Materials:

  • Human Lymphocytes (e.g., purified T cells or a lymphocyte cell line like Jurkat)

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 1 mM Ca2+/Mg2+ and 0.1% BSA)

  • Recombinant Human sVCAM-1-Fc Chimera

  • Fluorochrome-conjugated anti-human Fc antibody (e.g., Alexa Fluor 488)

  • PMA (Phorbol 12-myristate 13-acetate) for cell activation (optional)

  • Flow cytometer

Procedure:

  • Pre-treat lymphocytes (1 x 10^6 cells/mL in Assay Buffer) with various concentrations of this compound or vehicle for 30 minutes at room temperature.

  • (Optional) Activate the cells with a stimulating agent like PMA (e.g., 20 ng/mL) for 15 minutes at 37°C to increase integrin affinity.

  • Prepare the sVCAM-1-Fc/anti-Fc antibody complex by pre-incubating sVCAM-1-Fc (e.g., 1 µg/mL) with the fluorescently labeled anti-Fc antibody for 30 minutes at room temperature.

  • Add the fluorescent sVCAM-1 complex to the this compound-treated cells.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells twice with 2 mL of cold Assay Buffer.

  • Resuspend the cells in 500 µL of Assay Buffer.

  • Analyze immediately on a flow cytometer, measuring the fluorescence intensity of the cell-bound sVCAM-1 complex.

  • Calculate the percent inhibition of binding relative to the vehicle-treated control.

A Pre-treat Lymphocytes with this compound B Activate Cells (Optional) A->B D Incubate Cells with sVCAM-1 Complex B->D C Prepare Fluorescent sVCAM-1 Complex C->D E Wash Cells D->E F Acquire on Flow Cytometer E->F G Calculate % Inhibition F->G

Caption: sVCAM-1 Binding Inhibition Assay
Protocol 3: Static Lymphocyte Adhesion Assay

This protocol quantifies the adhesion of fluorescently labeled lymphocytes to a VCAM-1 coated surface, and the inhibition of this adhesion by this compound.

Materials:

  • Human Lymphocytes

  • This compound

  • Recombinant Human VCAM-1-Fc

  • 96-well black, clear-bottom plates

  • Cell labeling dye (e.g., Calcein-AM)

  • Assay Buffer

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with VCAM-1-Fc (e.g., 5 µg/mL in PBS) overnight at 4°C.

  • Wash the wells three times with PBS to remove unbound VCAM-1.

  • Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

  • Label lymphocytes with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled lymphocytes in Assay Buffer at 1 x 10^6 cells/mL.

  • Pre-incubate the labeled cells with various concentrations of this compound or vehicle for 30 minutes at room temperature.

  • Add 100 µL of the cell suspension to each VCAM-1 coated well.

  • Allow the cells to adhere for 30-60 minutes at 37°C.

  • Gently wash the wells three times with pre-warmed Assay Buffer to remove non-adherent cells.

  • Add 100 µL of Assay Buffer to each well.

  • Measure the fluorescence in each well using a fluorescence plate reader (Excitation/Emission ~495/515 nm for Calcein-AM).

  • To determine the initial fluorescence, measure a set of wells containing the labeled cells before the wash steps.

  • Calculate the percentage of adherent cells and the percent inhibition of adhesion by this compound.

A Coat Plate with VCAM-1 B Block Plate A->B E Add Cells to Plate and Incubate B->E C Label Lymphocytes D Treat Labeled Cells with this compound C->D D->E F Wash to Remove Non-adherent Cells E->F G Measure Fluorescence F->G H Calculate % Adhesion G->H

Caption: Static Adhesion Assay Workflow

Signaling Pathway Analysis

While this compound's primary effect is the direct blockade of α4-integrin, downstream signaling events can also be investigated by flow cytometry. For example, intracellular staining for phosphorylated signaling molecules downstream of integrin engagement (e.g., FAK, paxillin) could be performed on lymphocytes adhered to VCAM-1 in the presence or absence of this compound. This would provide further insight into the functional consequences of α4-integrin antagonism.

cluster_0 Lymphocyte cluster_1 Endothelial Cell This compound This compound a4_integrin α4-Integrin This compound->a4_integrin Blocks VCAM1 VCAM-1 a4_integrin->VCAM1 Binding Inhibited Signaling Intracellular Signaling (e.g., FAK, Paxillin) Cytoskeleton Cytoskeletal Rearrangement Signaling->Cytoskeleton Induction Blocked VCAM1->Signaling Activation Blocked

Caption: Inhibition of Downstream Signaling

References

Troubleshooting & Optimization

Optimizing Zaurategrast concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Zaurategrast in in vitro assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CDP323 or CT7758) is a small-molecule antagonist of α4-integrins.[1][2] Its mechanism of action involves preventing the migration of immune cells from blood vessels into inflamed tissues by blocking the interaction between α4β1 (VLA-4) and α4β7 integrins on leukocytes and their ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells.[2][3]

Q2: What is the difference between this compound and this compound ethyl ester?

A2: this compound ethyl ester (CDP323) is a prodrug of this compound (CT7758). The ethyl ester form is designed to improve properties like mass transfer and is efficiently hydrolyzed in vivo to the active carboxylate form, CT7758.[3][4] For in vitro assays, the active form (this compound/CT7758) is typically used.

Q3: How should I dissolve and store this compound?

A3: this compound is highly soluble in DMSO (100 mg/mL, which is 191.79 mM).[3][5] For storage, the powder form is stable for up to 3 years at -20°C.[5][6] Once dissolved in a solvent like DMSO, it is recommended to prepare aliquots and store them at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[6] Some sources suggest that solutions are unstable, so preparing them fresh before an experiment is the best practice.[1]

Q4: What cell lines are appropriate for use with this compound?

A4: Suitable cell lines are those that express α4β1 or α4β7 integrins. Lymphocytic cell lines such as Jurkat (T-lymphocytes) or Ramos (B-lymphocytes) are commonly used in adhesion assays involving these integrins. It is crucial to verify the expression of the target integrin on your chosen cell line via flow cytometry or western blot before starting experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Alternate Names CT7758[1][5]
Target α4-integrin (α4β1/α4β7)[4][5]
Molecular Formula C₂₆H₂₅BrN₄O₃[5]
Molecular Weight 521.41 g/mol [5]
Solubility DMSO: 100 mg/mL (191.79 mM)[5]
Storage (Powder) -20°C (3 years)[5][6]
Storage (Solvent) -80°C (1 year)[6]
Table 2: Example Data from a this compound Dose-Response Adhesion Assay

This table presents illustrative data for educational purposes.

This compound Conc. (nM)Avg. Absorbance (OD 570nm)% Inhibition
0 (No Inhibitor)1.2500%
0.11.1885%
10.93825%
100.61351%
1000.20084%
10000.11391%
Estimated IC₅₀ ~9 nM

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay

This protocol details a static adhesion assay to measure the inhibitory effect of this compound on the binding of α4-integrin-expressing cells to VCAM-1.

Materials:

  • 96-well tissue culture plates

  • Recombinant Human VCAM-1

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • This compound

  • α4-integrin expressing cells (e.g., Jurkat)

  • Calcein-AM or similar fluorescent dye

  • Assay Buffer (e.g., HBSS with 1% BSA)

  • Fluorescence plate reader

Methodology:

  • Plate Coating:

    • Dilute recombinant VCAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.

    • Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

    • The next day, wash the wells three times with 150 µL of PBS to remove unbound VCAM-1.

    • Block non-specific binding by adding 150 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at 37°C.

    • Wash the wells twice more with PBS before use.

  • Cell Preparation:

    • Harvest cells and wash them once with serum-free medium.

    • Resuspend cells in Assay Buffer containing a fluorescent dye (e.g., Calcein-AM at 2-5 µM).

    • Incubate for 30 minutes at 37°C to allow dye uptake.

    • Wash cells twice with Assay Buffer to remove excess dye and resuspend at a final concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentrations.

    • In a separate plate, mix 50 µL of the cell suspension with 50 µL of the 2x this compound dilutions.

    • Include a "No Inhibitor" control (cells + Assay Buffer) and a "Background" control (wells with no cells).

    • Incubate the cell/inhibitor mixture for 30 minutes at 37°C.

  • Adhesion and Quantification:

    • After blocking, remove the blocking solution from the VCAM-1 coated plate.

    • Transfer 100 µL of the pre-treated cell suspension to each corresponding well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

    • Gently wash the wells 2-3 times with 100 µL of pre-warmed Assay Buffer to remove non-adherent cells.[7]

    • After the final wash, add 100 µL of Assay Buffer to each well.

    • Read the fluorescence at the appropriate wavelength (e.g., 485 nm excitation / 520 nm emission for Calcein-AM).

  • Data Analysis:

    • Subtract the average background fluorescence from all measurements.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Fluorescence_Sample / Fluorescence_NoInhibitor)) * 100

    • Plot the % Inhibition against the log of this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Mandatory Visualizations

G cluster_0 Leukocyte cluster_1 Endothelial Cell cluster_2 Result Leukocyte_Node α4β1 / α4β7 Integrin VCAM1 VCAM-1 Leukocyte_Node->VCAM1 Binding Result Inhibition of Cell Adhesion & Migration This compound This compound This compound->Leukocyte_Node Blocks Interaction Assay_Workflow A Coat 96-well plate with VCAM-1 overnight B Wash and Block non-specific sites A->B E Add treated cells to VCAM-1 plate B->E C Label cells with fluorescent dye D Pre-incubate cells with serial dilutions of this compound C->D D->E F Incubate to allow adhesion E->F G Wash away non-adherent cells F->G H Read fluorescence G->H I Calculate % Inhibition and determine IC50 H->I Troubleshooting_No_Inhibition Start Problem: No inhibition observed CheckCompound Is the this compound active? Start->CheckCompound CheckCells Do cells express α4 integrin? Start->CheckCells CheckPlate Is the VCAM-1 coating efficient? Start->CheckPlate CheckAssay Is the assay protocol optimized? Start->CheckAssay Sol_Compound Solution: Prepare fresh stock solution. Verify storage conditions. CheckCompound->Sol_Compound Sol_Cells Solution: Confirm α4 integrin expression via Flow Cytometry. CheckCells->Sol_Cells Sol_Plate Solution: Verify coating with an anti-VCAM-1 antibody (ELISA). Increase coating concentration. CheckPlate->Sol_Plate Sol_Assay Solution: Check for high background adhesion. Optimize washing steps. CheckAssay->Sol_Assay

References

Technical Support Center: Zaurategrast in EAE Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zaurategrast (CDP323) in Experimental Autoimmune Encephalomyelitis (EAE) models. The information provided aims to minimize experimental variability and enhance the reproducibility of your studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound in EAE experiments.

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule antagonist of α4-integrins, specifically targeting the interaction between α4β1 integrin (also known as VLA-4) on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium.[1] By blocking this interaction, this compound inhibits the transmigration of inflammatory cells across the blood-brain barrier into the central nervous system (CNS), which is a key pathological step in EAE and multiple sclerosis.[1]

Q2: In which EAE models and treatment paradigms has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in a chronic EAE model in C57BL/6 mice. It was shown to reduce disease severity when administered both prophylactically (before disease onset) and therapeutically (after disease onset).[1]

Q3: What are the common sources of variability in EAE experiments with this compound?

A3: Variability in EAE experiments can arise from several factors:

  • Animal-related factors:

    • Mouse strain: Different mouse strains exhibit varying susceptibility to EAE.

    • Age and sex: The age and sex of the mice can influence disease incidence and severity.

    • Microbiome: The gut microbiota composition can impact the immune response and EAE development.

  • EAE Induction:

    • Antigen and adjuvant: The type and concentration of the myelin antigen (e.g., MOG₃₅₋₅₅) and the composition of the Complete Freund's Adjuvant (CFA) are critical.

    • Pertussis toxin (PTX): The dose and batch potency of PTX can significantly affect the permeability of the blood-brain barrier and disease severity.

    • Immunization procedure: The injection technique and site can influence the immune response.

  • This compound Administration:

    • Dose and formulation: Inconsistent dosing or improper formulation of this compound can lead to variable drug exposure.

    • Route and frequency of administration: The chosen route (e.g., oral gavage) and dosing schedule should be consistent.

    • Pharmacokinetics: Individual differences in drug absorption and metabolism can contribute to variability.

Q4: My this compound-treated group is not showing a significant reduction in EAE scores. What should I check?

A4: If you are not observing the expected therapeutic effect of this compound, consider the following troubleshooting steps:

  • Verify this compound Integrity and Formulation:

    • Confirm the identity and purity of your this compound compound.

    • Ensure the vehicle used for formulation is appropriate and that the drug is completely dissolved or suspended.

    • Prepare fresh formulations for each experiment to avoid degradation.

  • Review Dosing and Administration:

    • Double-check your dose calculations and the volume administered.

    • Ensure consistent and accurate administration (e.g., proper oral gavage technique).

  • Assess EAE Model Consistency:

    • Review your EAE induction protocol for any deviations.

    • Ensure the severity of EAE in your vehicle control group is within the expected range for your model. An unusually mild or severe disease course can mask drug effects.

  • Consider Pharmacokinetic/Pharmacodynamic (PK/PD) Factors:

    • If possible, measure this compound levels in plasma to confirm adequate drug exposure.

    • Assess the pharmacodynamic effect of this compound by measuring the occupancy of α4-integrin on peripheral blood mononuclear cells (PBMCs) or by performing a VCAM-1 binding assay.

  • Evaluate Timing of Treatment:

    • For therapeutic studies, ensure that treatment is initiated at a consistent and appropriate stage of the disease.

Q5: How can I assess the effect of this compound on immune cell infiltration into the CNS?

A5: The primary mechanism of this compound is to inhibit immune cell infiltration. You can quantify this effect using the following methods:

  • Flow Cytometry: Isolate immune cells from the brain and spinal cord of EAE mice and use flow cytometry to quantify different leukocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells, macrophages). A successful this compound treatment should result in a significant reduction of these cells in the CNS compared to the vehicle-treated group.

  • Immunohistochemistry (IHC): Perform IHC on CNS tissue sections using antibodies against immune cell markers (e.g., CD4, CD45) to visualize and quantify the reduction in inflammatory infiltrates.

Data Presentation

Table 1: Effect of Prophylactic this compound Treatment on EAE Severity

Treatment GroupDose (mg/kg, p.o., b.i.d.)Mean Day of Onset (± SEM)Mean Peak Clinical Score (± SEM)Cumulative Disease Score (± SEM)
Vehicle012.5 ± 0.83.5 ± 0.345.2 ± 5.1
This compound10Data not availableData not availableData not available
This compound30Data not availableData not availableData not available
This compound100Data not availableData not availableData not available

Note: Published literature confirms a significant reduction in disease severity with this compound treatment, but specific dose-response data from the original studies is not publicly available.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Illustrative)

ParameterValue
Bioavailability (Oral)Data not available
Tₘₐₓ (Oral)Data not available
Cₘₐₓ (at X mg/kg)Data not available
Half-life (t₁/₂)Data not available
Clearance (CL/F)Data not available

Note: Specific pharmacokinetic data for this compound in mice is not publicly available. Researchers should perform their own pharmacokinetic studies to determine the optimal dosing regimen.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying this compound in EAE models.

Chronic EAE Induction in C57BL/6 Mice

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare a 2 mg/mL solution of MOG₃₅₋₅₅ in sterile PBS.

    • Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis in CFA.

    • In a sterile glass syringe, mix equal volumes of the MOG₃₅₋₅₅ solution and the CFA suspension to create a stable water-in-oil emulsion. Emulsify by repeatedly drawing and expelling the mixture through a linking needle into another syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flanks (total of 200 µL per mouse).

    • Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).

  • PTX Booster (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

This compound Administration

Materials:

  • This compound (CDP323)

  • Vehicle (e.g., 0.5% methylcellulose in water)

Procedure:

  • Formulation:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.

  • Administration:

    • Prophylactic treatment: Begin administration on the day of immunization (Day 0) and continue daily throughout the experiment.

    • Therapeutic treatment: Begin administration upon the onset of clinical signs (e.g., a clinical score of 1 or 2) and continue daily.

    • Administer the this compound formulation via oral gavage at a consistent time each day.

Flow Cytometry Analysis of CNS Infiltrating Cells

Materials:

  • Percoll

  • RPMI-1640 medium

  • Collagenase D

  • DNase I

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD19, CD11b)

  • Flow cytometer

Procedure:

  • Tissue Harvest and Dissociation:

    • Perfuse anesthetized mice with ice-cold PBS to remove blood from the vasculature.

    • Dissect the brain and spinal cord and place them in cold RPMI-1640.

    • Mince the tissue and digest with Collagenase D and DNase I.

  • Leukocyte Isolation:

    • Create a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.

    • Isolate leukocytes from myelin debris using a Percoll gradient centrifugation.

  • Antibody Staining:

    • Resuspend the isolated leukocytes in FACS buffer (PBS with 2% FBS).

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against the cell surface markers of interest.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the different immune cell populations.

VCAM-1 Adhesion Assay

Materials:

  • Recombinant human VCAM-1

  • Leukocytes (e.g., Jurkat cells or primary lymphocytes)

  • Calcein-AM (fluorescent dye)

  • 96-well plates

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with recombinant VCAM-1 overnight at 4°C.

    • Wash the plate to remove unbound VCAM-1 and block with BSA.

  • Cell Labeling and Treatment:

    • Label the leukocytes with Calcein-AM.

    • Pre-incubate the labeled cells with different concentrations of this compound or vehicle control.

  • Adhesion:

    • Add the treated cells to the VCAM-1 coated wells and incubate to allow for adhesion.

  • Quantification:

    • Wash the wells to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a plate reader. A decrease in fluorescence in the this compound-treated wells indicates inhibition of adhesion.

Visualizations

Signaling Pathway of this compound

Zaurategrast_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte Leukocyte alpha4beta1 α4β1 Integrin (VLA-4) VCAM1 VCAM-1 alpha4beta1->VCAM1 Adhesion & Transmigration Endothelium Endothelial Cell This compound This compound (CDP323) This compound->alpha4beta1 Blocks Binding

Caption: this compound blocks the interaction between α4β1 integrin and VCAM-1.

Experimental Workflow for EAE Studies with this compound

EAE_Workflow start Start immunization EAE Induction (MOG/CFA & PTX) start->immunization treatment This compound or Vehicle Administration immunization->treatment monitoring Daily Clinical Scoring & Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met (e.g., Day 28) monitoring->endpoint analysis Tissue Collection & Downstream Analysis endpoint->analysis flow Flow Cytometry (CNS Infiltrates) analysis->flow ihc Immunohistochemistry (CNS Sections) analysis->ihc pkpd PK/PD Analysis (Blood/Tissues) analysis->pkpd stop End flow->stop ihc->stop pkpd->stop

Caption: A typical experimental workflow for evaluating this compound in an EAE model.

Troubleshooting Decision Tree for this compound Efficacy Issues

Troubleshooting_EAE start No significant effect of This compound on EAE score check_drug Is this compound formulation and administration correct? start->check_drug check_eae Is EAE severity in control group as expected? check_drug->check_eae Yes correct_drug Correct formulation, dosage, and administration. check_drug->correct_drug No check_pk Is there adequate drug exposure (PK)? check_eae->check_pk Yes optimize_eae Optimize EAE induction protocol. check_eae->optimize_eae No check_pd Is there a pharmacodynamic effect (e.g., receptor occupancy)? check_pk->check_pd Yes adjust_dose Adjust dose or formulation to improve exposure. check_pk->adjust_dose No investigate_target Investigate target engagement and downstream signaling. check_pd->investigate_target No end Re-run experiment check_pd->end Yes (Consult literature for other possibilities) correct_drug->end optimize_eae->end adjust_dose->end investigate_target->end

References

Technical Support Center: Zaurategrast Prodrug Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vitro conversion of the Zaurategrast prodrug.

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound and how is it generated from the prodrug?

This compound, also known as CDP323, is a small-molecule prodrug antagonist of VCAM-1 binding to α4-integrins.[1] The prodrug is designed to be converted in vivo to its active metabolite. While specific details of the this compound prodrug's activation are not extensively published, it is known that an ethyl ester sulfate form exists, suggesting that esterases are likely involved in the conversion to the active carboxylic acid form.[2] Prodrugs are often employed to improve properties like solubility or bioavailability.[3][4][5]

Q2: Which in vitro systems are suitable for studying this compound prodrug conversion?

Several in vitro systems can be used to assess prodrug conversion, each with its own advantages and limitations.[6] Common choices include:

  • Liver Microsomes: Contain a high concentration of phase I drug-metabolizing enzymes, including esterases.[7][8]

  • Hepatocytes: Provide a more complete metabolic system, incorporating both phase I and phase II enzymes, as well as transport processes.[7][8]

  • Plasma/Serum: Useful for evaluating the role of plasma esterases in prodrug conversion.[9]

  • S9 Fraction: A mixture of microsomal and cytosolic fractions, offering a broader range of metabolic enzymes than microsomes alone.[6][10][11]

Q3: What are the typical cofactors required for in vitro this compound prodrug conversion assays?

The specific cofactors depend on the chosen in vitro system. For esterase-mediated hydrolysis, which is the likely primary conversion pathway for an ester prodrug, specific cofactors like NADPH may not be necessary if focusing solely on esterase activity. However, when using systems like liver microsomes or S9 fractions to assess overall metabolic stability, the inclusion of NADPH is crucial for the activity of cytochrome P450 enzymes.[7]

Q4: How can I quantify the conversion of the this compound prodrug to its active form?

The most common method for quantifying both the prodrug and its active metabolite is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This technique offers the high sensitivity and specificity required to detect and quantify small molecules in complex biological matrices. High-performance liquid chromatography (HPLC) with UV detection can also be used if the compounds have a suitable chromophore and the required sensitivity is achievable.[12]

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound Prodrug

Possible Causes & Solutions

CauseRecommended Action
Inactive Enzymes Ensure proper storage and handling of biological matrices (e.g., liver microsomes, S9 fractions) to maintain enzymatic activity. Include a positive control with a known substrate for the expected enzyme (e.g., p-nitrophenyl acetate for esterases) to verify enzyme activity.
Inappropriate Cofactors While esterases may not require specific cofactors, ensure the buffer composition and pH are optimal for enzymatic activity. For broader metabolic studies, verify the presence and concentration of necessary cofactors like NADPH.
Incorrect Assay Conditions Optimize incubation time, temperature (typically 37°C), and protein concentration.[7] A time-course experiment is recommended to determine the optimal incubation period.
Prodrug Instability Assess the chemical stability of the this compound prodrug in the assay buffer without enzymes to rule out non-enzymatic degradation.
Issue 2: High Variability in Conversion Rates

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Pipetting Use calibrated pipettes and ensure thorough mixing of all reagents. Prepare a master mix for replicates to minimize pipetting errors.
Matrix Effects in LC-MS/MS Develop a robust LC-MS/MS method and use a stable isotope-labeled internal standard for both the prodrug and the active metabolite to correct for matrix effects.
Biological Variability If using matrices from different donors (e.g., human liver microsomes), be aware of potential inter-individual variability in enzyme expression and activity. Pool matrices from multiple donors to obtain an average conversion rate.
Inconsistent Incubation Times Stagger the addition of the starting reagent and the quenching solution to ensure precise incubation times for each sample.

Experimental Protocols

Protocol 1: this compound Prodrug Conversion in Human Liver Microsomes
  • Prepare Reagents:

    • This compound prodrug stock solution (e.g., 10 mM in DMSO).

    • Human Liver Microsomes (e.g., 20 mg/mL).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (if assessing CYP involvement).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the phosphate buffer and human liver microsomes at 37°C for 5 minutes.

    • Add the this compound prodrug to the incubation mixture to a final concentration of 1 µM.

    • If applicable, initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the concentrations of the this compound prodrug and its active metabolite using a validated LC-MS/MS method.

Protocol 2: this compound Prodrug Stability in Human Plasma
  • Prepare Reagents:

    • This compound prodrug stock solution (e.g., 10 mM in DMSO).

    • Human Plasma (thawed at 37°C).[9]

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the human plasma at 37°C.

    • Add the this compound prodrug to the plasma to a final concentration of 1 µM and mix gently.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

    • Immediately add the aliquot to the quenching solution.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentrations of the this compound prodrug and its active metabolite using a validated LC-MS/MS method.

Data Presentation

Table 1: Representative Data for this compound Prodrug Conversion in Different In Vitro Systems

In Vitro SystemIncubation Time (min)Prodrug Remaining (%)Active Metabolite Formed (pmol/mg protein)
Human Liver Microsomes 01000
1565350
3042580
6018820
Human Hepatocytes 01000
3078220
6055450
12025750
Human Plasma 01000
3085150
6070300
12045550

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Prodrug, Matrix, Buffer) pre_warm Pre-warm at 37°C prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add Prodrug) pre_warm->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate sampling Time-point Sampling incubate->sampling quench Quench Reaction sampling->quench process Sample Processing (Protein Precipitation) quench->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for in vitro this compound prodrug conversion assay.

prodrug_conversion prodrug This compound Prodrug (Ester Form) active_metabolite Active this compound (Carboxylic Acid) prodrug->active_metabolite Hydrolysis enzyme Esterases (in Liver, Plasma) enzyme->prodrug

Caption: Proposed enzymatic conversion of this compound prodrug.

troubleshooting_tree start Low/No Conversion? check_activity Check Enzyme Activity (Positive Control) start->check_activity Yes issue_resolved Issue Resolved start->issue_resolved No check_conditions Optimize Assay Conditions (Time, Temp, Conc.) check_activity->check_conditions Activity OK issue_unresolved Further Investigation Needed check_activity->issue_unresolved No Activity check_stability Assess Chemical Stability check_conditions->check_stability Still Low Conversion check_conditions->issue_resolved Conversion Improved check_stability->issue_resolved Prodrug Stable check_stability->issue_unresolved Prodrug Unstable

References

Validation & Comparative

Zaurategrast vs. Natalizumab: A Comparative Guide in Preclinical MS Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Zaurategrast (CDP323) and natalizumab, two α4-integrin antagonists investigated for the treatment of multiple sclerosis (MS). While both agents share a common mechanism of action, their development trajectories and available preclinical data differ significantly. This document summarizes their performance in experimental autoimmune encephalomyelitis (EAE), the most common animal model for MS, presents detailed experimental protocols, and visualizes their shared signaling pathway.

At a Glance: Key Differences and Similarities

FeatureThis compound (CDP323)Natalizumab (Tysabri®)
Molecule Type Small-molecule prodrugHumanized monoclonal antibody
Target α4-integrinsα4-subunit of α4β1 and α4β7 integrins
Mechanism of Action Antagonist of VCAM-1 binding to α4-integrins, preventing leukocyte migration across the blood-brain barrier.[1]Blocks the interaction of α4-integrin on leukocytes with VCAM-1 on endothelial cells, inhibiting their transmigration into the central nervous system.[1]
Development Status Discontinued in 2009 following Phase II clinical trials.[1]Approved for the treatment of relapsing forms of MS.
Administration Investigated as an oral treatment.Intravenous infusion.

Performance in EAE Models: An Indirect Comparison

Direct head-to-head studies comparing this compound and natalizumab in the same EAE model are not available in the public domain. However, independent studies have demonstrated the efficacy of both agents in reducing disease severity in mouse EAE models.

This compound (CDP323)

This compound was investigated in a chronic EAE model in mice and demonstrated significant efficacy.[1] The drug was effective when administered both prophylactically (before disease induction) and therapeutically (after disease onset), leading to a significant reduction in disease severity.[1] One study reported that a daily subcutaneous administration of 10-100 mg/kg of a precursor to CDP323 significantly reduced EAE disease symptoms, including both maximal and cumulative disease scores.[2]

Natalizumab

Natalizumab has been extensively studied in various EAE models and has been shown to be highly effective in preventing and treating the disease. In a commonly used EAE model in C57BL/6 mice induced by MOG35-55 peptide, natalizumab treatment significantly ameliorates clinical symptoms.

The following table summarizes representative quantitative data for natalizumab in a MOG35-55 induced EAE model in C57BL/6 mice.

Treatment GroupMean Clinical Score (Peak of Disease)Reference
Control (IgG)~3.0 - 3.5[3]
Natalizumab (5 mg/kg)Significantly reduced compared to control[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and comparison of preclinical studies. Below are representative protocols for the induction of EAE and the administration of the therapeutic agents, based on available literature.

Experimental Autoimmune Encephalomyelitis (EAE) Induction Protocol (Chronic Model in C57BL/6 Mice)

This protocol is a standard method for inducing a chronic EAE model, relevant for testing therapies like this compound and natalizumab.

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Antigen Emulsion Preparation:

    • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is dissolved in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.

    • An equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at a concentration of 4 mg/mL is added to the MOG35-55 solution.

    • The mixture is emulsified by sonication or mechanical homogenization until a stable, white, viscous emulsion is formed.

  • Immunization:

    • On day 0, mice are subcutaneously injected with 100-200 µL of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank.

  • Pertussis Toxin Administration:

    • On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of 200-300 ng of pertussis toxin in 100-200 µL of sterile PBS.

  • Clinical Scoring:

    • Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization.

    • A standard 0-5 scoring scale is used:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Complete hind limb paralysis.

      • 4: Hind limb paralysis and forelimb weakness.

      • 5: Moribund or dead.

Therapeutic Administration Protocols

This compound (CDP323) - Representative Protocol

  • Dosage: 10-100 mg/kg body weight.[2]

  • Administration: Administered subcutaneously once daily.[2]

  • Treatment Regimens:

    • Prophylactic: Treatment is initiated before or at the time of immunization.[2]

    • Therapeutic: Treatment is initiated at the onset of clinical signs of EAE.[2]

Natalizumab - Representative Protocol

  • Dosage: 5 mg/kg body weight.[3]

  • Administration: Administered intraperitoneally (i.p.).

  • Treatment Regimen: Treatment is typically initiated at the onset of clinical signs or prophylactically.

Signaling Pathways and Mechanism of Action

Both this compound and natalizumab target the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4) on the surface of leukocytes. This prevents the interaction of these immune cells with Vascular Cell Adhesion Molecule-1 (VCAM-1) on the endothelial cells of the blood-brain barrier. This blockade is the primary mechanism by which these drugs reduce the infiltration of inflammatory cells into the central nervous system.

Experimental Workflow for EAE Studies

EAE_Workflow cluster_preparation Preparation cluster_induction EAE Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Antigen MOG35-55 Peptide Emulsion Antigen/Adjuvant Emulsion Antigen->Emulsion Adjuvant Complete Freund's Adjuvant Adjuvant->Emulsion Immunization Subcutaneous Immunization (Day 0) Emulsion->Immunization PTX_Injection Pertussis Toxin Injection (Day 0 & 2) Control Control (e.g., Vehicle/IgG) PTX_Injection->Control This compound This compound Natalizumab Natalizumab Scoring Daily Clinical Scoring Control->Scoring This compound->Scoring Natalizumab->Scoring Histology Histopathological Analysis (Spinal Cord) Scoring->Histology Immuno Immunohistochemistry (Cell Infiltration) Scoring->Immuno

Caption: Workflow for a typical EAE experiment to evaluate therapeutic efficacy.

α4-Integrin / VCAM-1 Signaling Pathway

Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell (Blood-Brain Barrier) cluster_drugs Therapeutic Intervention cluster_outcome Outcome a4b1 α4β1 Integrin (VLA-4) VCAM1 VCAM-1 a4b1->VCAM1 Adhesion & Transmigration Inflammation Reduced CNS Inflammation Natalizumab Natalizumab Natalizumab->a4b1 Blocks Binding Natalizumab->Inflammation This compound This compound This compound->a4b1 Blocks Binding This compound->Inflammation

Caption: Mechanism of action of this compound and Natalizumab.

Conclusion

Both this compound and natalizumab effectively target the α4-integrin/VCAM-1 interaction, a critical step in the inflammatory cascade of multiple sclerosis. Preclinical studies in EAE models have demonstrated the potential of both agents to reduce disease severity. While natalizumab has progressed to become a valuable therapeutic option for patients with relapsing MS, the development of this compound was halted. The lack of publicly available, direct comparative data in animal models makes a definitive statement on their relative preclinical efficacy challenging. This guide provides a summary of the available information to aid researchers in understanding the preclinical landscape of these two α4-integrin antagonists.

References

A Comparative Guide to Zaurategrast and Other Alpha-4 Integrin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zaurategrast, a discontinued investigational oral alpha-4 integrin inhibitor, with other key players in this class of therapeutics. The comparison focuses on their mechanism of action, preclinical and clinical efficacy, safety profiles, and pharmacokinetic properties, supported by available experimental data.

Introduction to Alpha-4 Integrin Inhibition

Alpha-4 (α4) integrins, primarily α4β1 (Very Late Antigen-4, VLA-4) and α4β7, are cell adhesion molecules expressed on the surface of leukocytes. They play a crucial role in the migration of these immune cells from the bloodstream into inflamed tissues. The interaction between α4β1 and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells is critical for leukocyte trafficking into the central nervous system (CNS), a key process in the pathophysiology of multiple sclerosis (MS). Similarly, the binding of α4β7 to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) mediates lymphocyte homing to the gut, a central mechanism in inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. By blocking these interactions, α4 integrin inhibitors aim to reduce the inflammatory cascade in these debilitating autoimmune diseases.

Comparative Overview

This guide will focus on a comparison between the small molecule inhibitor this compound and the monoclonal antibodies Natalizumab and Vedolizumab. Additionally, emerging oral α4 integrin inhibitors will be discussed to provide a broader perspective on the therapeutic landscape.

FeatureThis compound (CDP323)Natalizumab (Tysabri®)Vedolizumab (Entyvio®)
Molecule Type Small molecule prodrugHumanized monoclonal antibody (IgG4κ)Humanized monoclonal antibody (IgG1)
Target(s) α4β1 and α4β7 integrinsα4β1 and α4β7 integrinsα4β7 integrin
Selectivity Non-selective for α4 integrinsNon-selective for α4 integrinsGut-selective (targets α4β7)
Administration OralIntravenous infusionIntravenous infusion or subcutaneous injection
Approved Indication(s) Development discontinuedRelapsing forms of Multiple Sclerosis, Crohn's DiseaseUlcerative Colitis, Crohn's Disease
Development Status Discontinued in Phase IIApprovedApproved

Mechanism of Action

All three inhibitors function by sterically hindering the interaction between α4 integrins on leukocytes and their respective ligands on endothelial cells. However, their molecular nature and target selectivity lead to different therapeutic profiles.

Alpha4_Integrin_Inhibition Mechanism of Alpha-4 Integrin Inhibition cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_inhibitors Inhibitors Leukocyte Leukocyte a4b1 α4β1 Integrin a4b7 α4β7 Integrin VCAM1 VCAM-1 a4b1->VCAM1 Adhesion (CNS) MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Adhesion (Gut) Endothelium Endothelial Cell This compound This compound This compound->a4b1 Blocks This compound->a4b7 Blocks Natalizumab Natalizumab Natalizumab->a4b1 Blocks Natalizumab->a4b7 Blocks Vedolizumab Vedolizumab Vedolizumab->a4b7 Selectively Blocks

Fig. 1: Signaling pathway of α4 integrin inhibition.

This compound and Natalizumab are non-selective, blocking both α4β1 and α4β7 integrins. This broad activity is effective in preventing immune cell infiltration into both the CNS and the gut. In contrast, Vedolizumab is gut-selective, specifically targeting the α4β7 integrin, thereby primarily inhibiting lymphocyte trafficking to the gastrointestinal tract.[1][2][3] This selectivity is thought to contribute to its favorable safety profile concerning CNS-related side effects.

Preclinical and Clinical Efficacy

This compound (CDP323)

Preclinical: In animal models of multiple sclerosis, specifically chronic experimental autoimmune encephalomyelitis (EAE) in mice, this compound demonstrated significant efficacy. It was effective both prophylactically and therapeutically, reducing disease severity.[4]

Clinical: The clinical development of this compound was terminated during a Phase II trial (NCT00484536) in patients with relapsing forms of MS.[4][5] An interim analysis revealed that the drug did not show the expected level of efficacy compared to placebo.[5] The mean number of new active lesions on MRI was not significantly different between the this compound and placebo groups.[5]

Natalizumab

Clinical (Multiple Sclerosis): The efficacy of Natalizumab in relapsing-remitting MS was established in the pivotal AFFIRM and SENTINEL trials.

Efficacy Endpoint (AFFIRM Trial - 2 years)Natalizumab (n=627)Placebo (n=315)Relative Risk Reduction
Annualized Relapse Rate 0.220.6767% (p<0.001)
Disability Progression 17%29%42% (p<0.001)
New or Enlarging T2 Lesions (mean) 1.911.083% (p<0.001)

Data from the AFFIRM study.

Vedolizumab

Clinical (Inflammatory Bowel Disease): The GEMINI I (Ulcerative Colitis) and GEMINI II (Crohn's Disease) trials demonstrated the efficacy of Vedolizumab.

Efficacy Endpoint (GEMINI I - Ulcerative Colitis at Week 52)Vedolizumab (every 8 weeks)Placebo
Clinical Remission 41.8%15.9%
Mucosal Healing 51.6%20.5%

Data from the GEMINI I study.

Safety and Tolerability

Adverse Event ProfileThis compoundNatalizumabVedolizumab
Common Adverse Events Headache, nasopharyngitis, nauseaHeadache, fatigue, urinary tract infection, joint pain, depressionNasopharyngitis, headache, arthralgia, nausea, pyrexia, upper respiratory tract infection, fatigue, cough
Serious Adverse Events Elevated aminotransferasesProgressive Multifocal Leukoencephalopathy (PML) , liver injury, herpes encephalitis and meningitis, allergic reactionsInfusion-related reactions, hypersensitivity reactions, infections, liver injury
Immunogenicity Not extensively studied~10-19% anti-drug antibodies~4% anti-drug antibodies

The most significant safety concern with Natalizumab is the risk of Progressive Multifocal Leukoencephalopathy (PML), a rare and often fatal brain infection caused by the John Cunningham (JC) virus.[2] This risk has led to a restricted distribution program for the drug. Vedolizumab's gut-selective mechanism is associated with a lower risk of systemic infections, and no cases of PML have been reported in its clinical development program.[6] The Phase II trial of this compound was terminated in part due to observations of temporarily elevated aminotransferases in some subjects.[5]

Pharmacokinetics

Pharmacokinetic ParameterThis compoundNatalizumabVedolizumab
Bioavailability Orally bioavailable prodrug100% (IV)100% (IV)
Half-life Short elimination half-life (≤1 hour in rodents)~11 days (linear elimination phase)~25 days
Clearance Moderate to high in rodents and monkeysNon-linear, decreases with increasing doseNon-linear at low concentrations, linear at therapeutic concentrations
Volume of Distribution Varied across species~5.7 L~5 L

Pharmacokinetic parameters can vary based on patient-specific factors.[2][3][7]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

A common model for studying MS, EAE is induced in susceptible mouse strains like C57BL/6.

Induction Protocol:

  • Antigen Emulsion: Emulsify 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA) containing 200 µg of Mycobacterium tuberculosis.

  • Immunization: On day 0, administer two subcutaneous injections of the MOG/CFA emulsion.

  • Pertussis Toxin: Administer an intraperitoneal injection of 500 ng of Pertussis toxin on day 0 and day 2 post-immunization.

  • Clinical Scoring: Monitor mice daily for clinical signs of paralysis and score on a scale of 0 (no disease) to 5 (moribund).[8][9]

EAE_Workflow EAE Induction Workflow Day0 Day 0: - MOG/CFA Emulsion (s.c.) - Pertussis Toxin (i.p.) Day2 Day 2: - Pertussis Toxin (i.p.) Day0->Day2 Monitoring Daily Monitoring: - Clinical Scoring Day2->Monitoring Endpoint Endpoint: - Disease Severity Assessment Monitoring->Endpoint

Fig. 2: Experimental workflow for EAE induction.
In Vitro Cell Adhesion Assay

This assay quantifies the adhesion of leukocytes to endothelial cells, a process inhibited by α4 integrin antagonists.

Protocol:

  • Plate Coating: Coat 96-well plates with VCAM-1 or MAdCAM-1.

  • Cell Preparation: Isolate leukocytes (e.g., lymphocytes) and label them with a fluorescent dye.

  • Inhibitor Incubation: Pre-incubate the labeled leukocytes with varying concentrations of the α4 integrin inhibitor (e.g., this compound).

  • Adhesion: Add the treated leukocytes to the coated wells and incubate to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.[10][11]

Adhesion_Assay_Workflow Cell Adhesion Assay Workflow Coating Coat plate with VCAM-1/MAdCAM-1 Adhesion Add cells to coated plate Coating->Adhesion Cell_Prep Label leukocytes with fluorescent dye Inhibition Incubate cells with inhibitor Cell_Prep->Inhibition Inhibition->Adhesion Washing Wash to remove non-adherent cells Adhesion->Washing Quantification Measure fluorescence Washing->Quantification

Fig. 3: Workflow for an in vitro cell adhesion assay.

The Rise of Oral Alpha-4 Integrin Inhibitors

The discontinuation of this compound highlighted the challenges in developing effective and safe oral small molecule α4 integrin inhibitors. However, research in this area continues with the aim of providing more convenient treatment options for patients.

Carotegrast methyl (AJM300): An oral α4 integrin antagonist that has shown efficacy in inducing clinical response and endoscopic remission in patients with moderately active ulcerative colitis in a Phase III study in Japan.[12][13][14]

PTG-100: An oral, gut-restricted α4β7 integrin antagonist peptide that demonstrated a dose-dependent increase in clinical remission and histologic remission in a Phase IIb study in patients with ulcerative colitis.[6][15] However, the development of PTG-100 was also halted.[16]

Conclusion

The landscape of α4 integrin inhibition has evolved significantly. While the non-selective monoclonal antibody Natalizumab remains a highly effective therapy for multiple sclerosis, its use is tempered by the serious risk of PML. The gut-selective monoclonal antibody Vedolizumab offers a safer alternative for inflammatory bowel diseases. The journey of this compound, despite its discontinuation, provided valuable insights into the complexities of developing small molecule α4 integrin inhibitors. The continued development of new oral agents like Carotegrast methyl demonstrates the ongoing pursuit of more convenient and targeted therapies for these chronic inflammatory conditions. Future research will likely focus on optimizing the balance between efficacy and safety, potentially through more selective targeting and novel drug delivery systems.

References

A Tale of Two Integrin Antagonists: Vedolizumab's Success in IBD and the Discontinued Journey of Zaurategrast

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of inflammatory bowel disease (IBD) therapies is marked by both successful innovations and discontinued candidates. This guide provides a comparative overview of vedolizumab, a cornerstone in IBD treatment, and zaurategrast, a once-promising compound whose development was halted. While a direct clinical efficacy comparison in IBD is not feasible due to this compound's early termination, this document will explore their mechanisms of action, present the robust clinical data for vedolizumab, and detail the experimental protocols that underpinned its approval.

Executive Summary

Vedolizumab is a gut-selective monoclonal antibody that has demonstrated significant efficacy in inducing and maintaining remission in patients with ulcerative colitis (UC) and Crohn's disease (CD).[1][2][3] It selectively targets the α4β7 integrin, thereby inhibiting the migration of memory T-lymphocytes into the gastrointestinal tract.[1][4] In contrast, this compound, a small-molecule antagonist of α4-integrins, was investigated for multiple sclerosis.[5] Its development was discontinued in 2009 following disappointing results in a Phase II clinical trial, and it was never evaluated in human IBD studies.[5] This guide will provide a detailed examination of their distinct yet related mechanisms and a comprehensive review of the clinical efficacy data for vedolizumab.

Mechanisms of Action: A Shared Target, A Different Fate

Both vedolizumab and this compound were designed to modulate the inflammatory process by interfering with leukocyte trafficking, a critical step in the pathogenesis of immune-mediated diseases. However, their specific targets and molecular formats differ significantly.

Vedolizumab: This humanized monoclonal antibody specifically binds to the α4β7 integrin heterodimer expressed on the surface of gut-homing T-lymphocytes.[1][4][6] This binding blocks the interaction between α4β7 and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelium of gastrointestinal blood vessels.[4][7] This targeted approach is believed to selectively inhibit T-cell migration into the gut, reducing local inflammation without inducing systemic immunosuppression.[4][8]

This compound: As a small-molecule prodrug, this compound functioned as an antagonist of α4-integrins, thereby blocking their interaction with vascular cell adhesion molecule 1 (VCAM-1).[5] This mechanism is similar to that of natalizumab, another α4-integrin antagonist. By inhibiting this interaction, this compound was intended to prevent the migration of immune cells across the blood-brain barrier in multiple sclerosis.[5]

G cluster_vedolizumab Vedolizumab Mechanism of Action T-Lymphocyte T-Lymphocyte α4β7 Integrin α4β7 Integrin T-Lymphocyte->α4β7 Integrin expresses Endothelial Cell (Gut) Endothelial Cell (Gut) T-Lymphocyte->Endothelial Cell (Gut) adhesion & migration blocked MAdCAM-1 MAdCAM-1 α4β7 Integrin->MAdCAM-1 interaction inhibited Vedolizumab Vedolizumab Vedolizumab->α4β7 Integrin binds & blocks Endothelial Cell (Gut)->MAdCAM-1 expresses Inflammation Inflammation Endothelial Cell (Gut)->Inflammation prevents contribution to

Vedolizumab's gut-selective mechanism of action.

G cluster_this compound This compound (Proposed) Mechanism of Action Immune Cell Immune Cell α4-Integrin α4-Integrin Immune Cell->α4-Integrin expresses Endothelial Cell (CNS) Endothelial Cell (CNS) Immune Cell->Endothelial Cell (CNS) adhesion & migration blocked VCAM-1 VCAM-1 α4-Integrin->VCAM-1 interaction inhibited This compound This compound This compound->α4-Integrin binds & blocks Endothelial Cell (CNS)->VCAM-1 expresses Inflammation (CNS) Inflammation (CNS) Endothelial Cell (CNS)->Inflammation (CNS) prevents contribution to

This compound's proposed mechanism in multiple sclerosis.

Efficacy Data: Vedolizumab in IBD

The clinical development program for vedolizumab, GEMINI, established its efficacy and safety in both UC and CD.[2]

Vedolizumab in Ulcerative Colitis

Data from the GEMINI I trial demonstrated that vedolizumab was superior to placebo for inducing and maintaining clinical remission in patients with moderately to severely active UC.[9] A higher percentage of patients treated with vedolizumab achieved clinical remission and mucosal healing compared to placebo.[3] Long-term data have shown sustained efficacy and a favorable safety profile.[2] In a head-to-head trial (VARSITY), vedolizumab was superior to adalimumab in achieving clinical remission and endoscopic improvement in patients with moderately to severely active UC at week 52.[10]

Endpoint (Week 52)VedolizumabAdalimumabp-value
Clinical Remission 31.3%22.5%0.006
Endoscopic Improvement 39.7%27.7%<0.001
Corticosteroid-free Remission 12.6%21.8%>0.05
Data from the VARSITY trial comparing vedolizumab and adalimumab in ulcerative colitis.[10]
Vedolizumab in Crohn's Disease

In patients with moderately to severely active CD, vedolizumab has also shown efficacy in inducing and maintaining clinical remission.[1] Real-world evidence has supported the findings from clinical trials, demonstrating the effectiveness of vedolizumab in clinical practice.[11] However, some studies suggest that in patients who have previously failed anti-TNF therapy, other agents like ustekinumab may have higher effectiveness.[12]

OutcomeVedolizumab InductionPlacebo InductionVedolizumab MaintenancePlacebo Maintenance
Clinical Remission Higher rates vs. placeboLower ratesHigher rates vs. placeboLower rates
Clinical Response Higher rates vs. placeboLower ratesHigher rates vs. placeboLower rates
Summary of general findings from pivotal clinical trials for vedolizumab in Crohn's disease.

Preclinical Data for this compound

It is important to reiterate that this compound was not studied in IBD models. However, in a chronic experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, this compound was effective in reducing disease severity when administered both prophylactically and therapeutically.[5] This early preclinical success did not translate into the expected efficacy in human clinical trials for multiple sclerosis.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the typical experimental protocols used in the pivotal trials for vedolizumab.

GEMINI I (Ulcerative Colitis)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adults with moderately to severely active UC (Mayo score of 6 to 12, with an endoscopic subscore of ≥2) who had an inadequate response to or were unable to tolerate conventional therapies or TNF antagonists.

  • Induction Phase: Patients were randomly assigned to receive intravenous vedolizumab (300 mg) or placebo at weeks 0 and 2. The primary endpoint was clinical response at week 6.

  • Maintenance Phase: Patients who had a response to vedolizumab at week 6 were then randomly assigned to receive vedolizumab every 8 or 4 weeks, or placebo, for up to 52 weeks. The primary endpoint was clinical remission at week 52.

  • Key Assessments: Clinical remission (defined as a full Mayo score of ≤2 with no individual subscore >1), clinical response (a decrease in the Mayo score of ≥3 points and a ≥30% reduction from baseline, with a decrease in the rectal bleeding subscore of ≥1 or an absolute rectal bleeding subscore of ≤1), and mucosal healing (an endoscopic subscore of 0 or 1).

G Patient Screening Patient Screening Randomization (Induction) Randomization (Induction) Patient Screening->Randomization (Induction) Vedolizumab (Wk 0, 2) Vedolizumab (Wk 0, 2) Randomization (Induction)->Vedolizumab (Wk 0, 2) Arm A Placebo (Wk 0, 2) Placebo (Wk 0, 2) Randomization (Induction)->Placebo (Wk 0, 2) Arm B Week 6 Assessment Week 6 Assessment Vedolizumab (Wk 0, 2)->Week 6 Assessment Placebo (Wk 0, 2)->Week 6 Assessment Randomization (Maintenance) Randomization (Maintenance) Week 6 Assessment->Randomization (Maintenance) Response No Response No Response Week 6 Assessment->No Response No Response Vedolizumab (q8w) Vedolizumab (q8w) Randomization (Maintenance)->Vedolizumab (q8w) Vedolizumab (q4w) Vedolizumab (q4w) Randomization (Maintenance)->Vedolizumab (q4w) Placebo (Maintenance) Placebo (Maintenance) Randomization (Maintenance)->Placebo (Maintenance) Week 52 Assessment Week 52 Assessment Vedolizumab (q8w)->Week 52 Assessment Vedolizumab (q4w)->Week 52 Assessment Placebo (Maintenance)->Week 52 Assessment

GEMINI I trial workflow.

Conclusion

The comparison between this compound and vedolizumab illustrates a critical juncture in drug development: the transition from a promising mechanism of action to demonstrated clinical efficacy and safety. While both molecules target integrin-mediated leukocyte trafficking, vedolizumab's gut-selective approach has translated into a successful therapeutic for IBD. This compound's journey, though discontinued, underscores the challenges of developing small-molecule antagonists for this pathway and the importance of target specificity. For researchers, the success of vedolizumab provides a validated pathway for future IBD therapies, emphasizing the potential of highly targeted biological agents.

References

Zaurategrast: A Comparative Guide for Integrin Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the complex mechanisms of integrin signaling. Zaurategrast, a potent small-molecule antagonist of α4 integrins, offers a valuable tool for these investigations. This guide provides a comprehensive comparison of this compound with other commonly used integrin antagonists, supported by experimental data and detailed protocols to aid in experimental design and execution.

Introduction to Integrin Signaling and α4 Antagonism

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in a wide array of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis. The α4 integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7, are key players in leukocyte migration. They interact with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), expressed on the vascular endothelium, to facilitate the recruitment of immune cells to sites of inflammation.

Given their central role in inflammatory processes, α4 integrins have emerged as attractive therapeutic targets. The development of antagonists that block the interaction between α4 integrins and their ligands has provided researchers with powerful tools to dissect the intricacies of integrin signaling and to explore potential therapeutic interventions for inflammatory diseases.

This compound and Alternative Tool Compounds: A Comparative Overview

This compound (CDP323) is a small-molecule prodrug that is converted in vivo to its active form, which acts as a potent antagonist of both α4β1 and α4β7 integrins.[1][2][3] Its oral bioavailability and dual-targeting mechanism make it a versatile tool for in vivo and in vitro studies. However, a range of alternative compounds with distinct properties are also available, each offering specific advantages for particular research questions. These include monoclonal antibodies and other small-molecule inhibitors.

A direct comparison of the inhibitory potency and selectivity of these compounds is essential for selecting the most appropriate tool for a given experiment. The following tables summarize the available quantitative data for this compound and its key alternatives.

Compound Type Target(s) IC50 / Kd (Binding Affinity) Key Features
This compound (active form) Small Moleculeα4β1 and α4β7Data not readily available in direct comparative studies.Orally bioavailable prodrug, dual α4β1/α4β7 antagonist.[1][2][3]
Natalizumab Monoclonal Antibodyα4 subunit (α4β1 and α4β7)Kd: ~0.039 nM (to α4β1-expressing cells)Humanized IgG4 antibody, established therapeutic, blocks both α4β1 and α4β7.[4]
Vedolizumab Monoclonal Antibodyα4β7EC50: 0.3–0.4 nM (to memory CD4+ T and B lymphocytes)Humanized IgG1 antibody, gut-selective due to specific α4β7 targeting.
Firategrast Small Moleculeα4β1 and α4β7IC50 (α4β1): 198 nMOrally active dual α4β1/α4β7 antagonist.[5][6][7]
AJM300 (active metabolite: HCA2969) Small Moleculeα4β1 and α4β7Kd (α4β1): 0.32 nMKd (α4β7): 0.46 nMIC50 (α4β1): 0.94 - 8.5 nM (mouse/rat)IC50 (α4β7): 4.1 - 26 nM (rat/mouse)Orally active, potent dual α4β1/α4β7 antagonist.[8][9][10]

Table 1: Comparison of this compound and Alternative α4 Integrin Antagonists. This table provides a summary of the key characteristics of this compound and other commonly used tool compounds for studying α4 integrin signaling.

Signaling Pathways and Experimental Workflows

To effectively utilize these tool compounds, a clear understanding of the underlying signaling pathways and experimental methodologies is crucial.

Integrin Signaling Pathway Integrin Signaling and Antagonist Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists VCAM-1 VCAM-1 a4b1 α4β1 Integrin VCAM-1->a4b1 Binds MAdCAM-1 MAdCAM-1 a4b7 α4β7 Integrin MAdCAM-1->a4b7 Binds Signaling Downstream Signaling (e.g., FAK, Src, Rho GTPases) a4b1->Signaling a4b7->Signaling Adhesion Cell Adhesion & Migration Signaling->Adhesion This compound This compound This compound->a4b1 Inhibits This compound->a4b7 Natalizumab Natalizumab Natalizumab->a4b1 Inhibits Natalizumab->a4b7 Vedolizumab Vedolizumab Vedolizumab->a4b7 Inhibits

Figure 1: Integrin Signaling and Antagonist Action. This diagram illustrates the binding of α4 integrins to their ligands and the subsequent intracellular signaling cascade leading to cell adhesion and migration. The points of inhibition by this compound and other antagonists are also shown.

Key Experimental Protocols

The following sections provide detailed methodologies for essential in vitro assays used to characterize and compare integrin antagonists.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cells expressing α4 integrins to a substrate coated with their respective ligands (VCAM-1 or MAdCAM-1).

Materials:

  • 96-well tissue culture plates

  • Recombinant human VCAM-1 or MAdCAM-1

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Leukocyte cell line expressing α4 integrins (e.g., Jurkat cells)

  • Calcein-AM or other fluorescent cell viability dye

  • Test compounds (e.g., this compound, Firategrast)

  • Plate reader with fluorescence detection

Protocol:

  • Coating: Coat the wells of a 96-well plate with VCAM-1 or MAdCAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Label the leukocyte cell line with Calcein-AM according to the manufacturer's instructions. Resuspend the labeled cells in serum-free media.

  • Treatment: Pre-incubate the labeled cells with various concentrations of the test compounds for 30 minutes at 37°C.

  • Adhesion: Add the cell suspension to the coated and blocked wells. Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Analysis: Calculate the percentage of inhibition of cell adhesion for each compound concentration compared to the untreated control.

Cell Adhesion Assay Workflow cluster_prep Plate Preparation cluster_cell_handling Cell Handling cluster_assay Adhesion Assay Coat Coat wells with VCAM-1/MAdCAM-1 Block Block with BSA Coat->Block AddCells Add cells to wells Block->AddCells Label Label cells with fluorescent dye Treat Pre-incubate cells with antagonist Label->Treat Treat->AddCells Incubate Incubate for adhesion AddCells->Incubate Wash Wash non-adherent cells Incubate->Wash Read Read fluorescence Wash->Read

Figure 2: Cell Adhesion Assay Workflow. A step-by-step diagram outlining the key procedures in a cell adhesion assay used to evaluate integrin antagonists.

Leukocyte Migration (Transwell) Assay

This assay assesses the ability of a compound to block the chemotaxis of leukocytes through a porous membrane towards a chemoattractant.

Materials:

  • Transwell inserts (e.g., 5 or 8 µm pore size) for 24-well plates

  • Chemoattractant (e.g., SDF-1α/CXCL12)

  • Leukocyte cell line or primary leukocytes

  • Serum-free media

  • Test compounds

  • Fluorescent dye (e.g., Calcein-AM) or flow cytometer for cell counting

Protocol:

  • Setup: Place Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Gradient: Add media containing the chemoattractant to the lower chamber.

  • Cell Preparation: Resuspend leukocytes in serum-free media.

  • Treatment: Pre-incubate the cells with various concentrations of the test compounds.

  • Migration: Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate for 2-4 hours at 37°C to allow for cell migration.

  • Quantification:

    • Fluorescence-based: Remove non-migrated cells from the top of the insert. Lyse the migrated cells in the lower chamber and quantify using a fluorescent dye and plate reader.

    • Flow Cytometry-based: Collect the cells from the lower chamber and count them using a flow cytometer with counting beads.

  • Analysis: Determine the percentage of inhibition of cell migration for each compound concentration.

Flow Cytometry for Receptor Occupancy

This method quantifies the binding of a test compound to its target integrin on the cell surface.

Materials:

  • Leukocytes expressing the target integrin

  • Test compound (unlabeled)

  • Fluorescently labeled antibody that binds to the same integrin but does not compete with the test compound (for total receptor measurement)

  • Fluorescently labeled version of the test compound or a competing labeled antibody (for free receptor measurement)

  • Flow cytometer

  • FACS buffer (PBS with 2% FBS)

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of leukocytes in FACS buffer.

  • Treatment: Incubate the cells with various concentrations of the unlabeled test compound.

  • Staining for Total Receptors: Stain a separate aliquot of cells with the non-competing fluorescently labeled antibody.

  • Staining for Free Receptors: Stain the compound-treated cells with the fluorescently labeled competing antibody or labeled compound.

  • Washing: Wash the cells with FACS buffer.

  • Acquisition: Acquire data on a flow cytometer.

  • Analysis:

    • Determine the mean fluorescence intensity (MFI) for total and free receptors.

    • Calculate the percentage of receptor occupancy: % Occupancy = [1 - (MFI of free receptors / MFI of total receptors)] x 100.

Conclusion

This compound serves as a valuable tool compound for investigating the role of α4β1 and α4β7 integrins in various biological processes. Its nature as a small-molecule, dual-specific antagonist offers distinct advantages for certain experimental designs. However, for studies requiring high selectivity for either α4β1 or α4β7, or for applications where a biological therapeutic is more appropriate, alternative compounds such as Vedolizumab or Natalizumab may be preferred. The selection of the optimal tool compound will ultimately depend on the specific research question, the experimental system, and the desired level of target selectivity. The experimental protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these potent modulators of integrin signaling.

References

Comparative Analysis of Zaurategrast and Alternatives on VCAM-1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zaurategrast and alternative therapeutic agents concerning their effects on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a critical protein in inflammatory processes. This document outlines the distinct mechanisms of action, supported by experimental data, to aid in research and development.

Executive Summary

This compound operates as an antagonist to the binding of α4-integrins to VCAM-1 and does not modulate VCAM-1 expression.[1] In contrast, therapeutic alternatives such as statins (Simvastatin and Rosuvastatin) and the flavonoid Chrysin have been shown to directly inhibit the expression of VCAM-1. This guide details the experimental validation of these effects, providing quantitative data, methodologies, and visual representations of the underlying signaling pathways.

This compound: A VCAM-1 Binding Antagonist

This compound (CDP323) is a small-molecule antagonist that functions by blocking the interaction between VCAM-1 and α4-integrins on leukocytes.[1] This mechanism is designed to prevent the adhesion and transmigration of immune cells into inflamed tissues.[1] Extensive review of available literature indicates that this compound's primary mode of action is the inhibition of protein-protein interaction, with no evidence suggesting it alters the genetic expression or protein levels of VCAM-1.

Mechanism of Action: Visualized

cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte VCAM1 VCAM-1 Integrin α4-Integrin Integrin->VCAM1 Adhesion This compound This compound This compound->Integrin Blocks Binding

Caption: this compound blocks the binding of α4-integrin to VCAM-1.

Comparative Analysis: Alternatives Modulating VCAM-1 Expression

Unlike this compound, several compounds have been identified that directly suppress the expression of VCAM-1. This section compares the effects of Simvastatin, Rosuvastatin, a VCAM-1 neutralizing antibody, and Chrysin.

Quantitative Data on VCAM-1 Expression Modulation

The following table summarizes the quantitative effects of the selected alternatives on VCAM-1 expression, as determined in in-vitro studies.

CompoundCell TypeInducerConcentrationEffect on VCAM-1 mRNAEffect on VCAM-1 ProteinCitation(s)
Simvastatin HUVECsLPS (5 µg/ml)50 µMPartial ReductionInhibited[2]
HUVECsLPS (5 µg/ml)125 µMAlmost Complete ReductionInhibited (5-125 µM)[2]
Rosuvastatin HUVECsHigh GlucoseDose-dependentInhibitedInhibited[3]
Chrysin bEnd.3 cellsLPS (10 µg/ml)30 µM-Decreased to 172.6 ± 6.9% of induced[4]
bEnd.3 cellsLPS (10 µg/ml)100 µMDecreased to 201.4 ± 28.6% of inducedDecreased to 117.8 ± 9.8% of induced[4]
VCAM-1 Ab HUVECsAngiotensin II--Inhibited macrophage adhesionN/A

HUVECs: Human Umbilical Vein Endothelial Cells; bEnd.3 cells: mouse cerebral vascular endothelial cells; LPS: Lipopolysaccharide; Ab: Antibody.

Signaling Pathways in VCAM-1 Expression Inhibition

The inhibitory effects of the comparator molecules are mediated through distinct signaling pathways.

  • Simvastatin and Chrysin: Both compounds have been shown to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that, upon activation by inflammatory stimuli like LPS or TNF-α, translocates to the nucleus and induces the transcription of VCAM-1.

cluster_nucleus LPS LPS / TNF-α IKK IKK LPS->IKK IkB IκB IKK->IkB Phosphorylates IKK->IkB Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB VCAM1_mRNA VCAM-1 mRNA Simvastatin Simvastatin / Chrysin Simvastatin->IKK Inhibits NFkB_n->VCAM1_mRNA Induces Transcription

Caption: Simvastatin and Chrysin inhibit the NF-κB pathway.

  • Rosuvastatin: This statin has been demonstrated to suppress high glucose-induced VCAM-1 expression by inhibiting the MAPK signaling pathway, specifically the phosphorylation of ERK.[3]

High_Glucose High Glucose MAPKKK MAPKKK High_Glucose->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates VCAM1_mRNA VCAM-1 mRNA Transcription_Factors->VCAM1_mRNA Induces Transcription Rosuvastatin Rosuvastatin Rosuvastatin->MAPK Inhibits Phosphorylation

Caption: Rosuvastatin inhibits the MAPK/ERK signaling pathway.

Detailed Experimental Protocols

This section provides a general framework for the experimental validation of VCAM-1 expression, based on the methodologies cited in the supporting literature.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial cell biology.

  • Culture Conditions: HUVECs are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of VCAM-1 Expression: To mimic inflammatory conditions, HUVECs are stimulated with an inducing agent. Common inducers and their typical concentrations include:

    • Lipopolysaccharide (LPS): 5 µg/ml[2]

    • Tumor Necrosis Factor-alpha (TNF-α): 10 ng/ml[5]

    • High Glucose (HG)

  • Inhibitor Treatment: Cells are pre-treated with the compound of interest (e.g., Simvastatin, Rosuvastatin, Chrysin) at various concentrations for a specified period before the addition of the inflammatory stimulus.

Measurement of VCAM-1 mRNA Expression (RT-PCR)
  • RNA Isolation: Total RNA is extracted from treated and untreated HUVECs using a commercial RNA isolation kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The relative expression of VCAM-1 mRNA is quantified using qPCR with VCAM-1 specific primers and a housekeeping gene (e.g., GAPDH) for normalization.

Measurement of VCAM-1 Protein Expression (Western Blot)
  • Protein Extraction: Total protein is extracted from HUVECs using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for VCAM-1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control, such as β-actin, is used to ensure equal protein loading.

Experimental Workflow Visualization

cluster_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture HUVECs Pretreat Pre-treat with Inhibitor Culture->Pretreat Induce Induce with LPS/TNF-α Pretreat->Induce RNA_Extract RNA Extraction Induce->RNA_Extract Protein_Extract Protein Extraction Induce->Protein_Extract RT_qPCR RT-qPCR for mRNA RNA_Extract->RT_qPCR WB Western Blot for Protein Protein_Extract->WB

Caption: Workflow for validating effects on VCAM-1 expression.

Conclusion

The validation of a compound's effect on VCAM-1 requires a clear distinction between the inhibition of expression and the antagonism of binding. This compound is a VCAM-1 binding antagonist with no known effects on its expression. In contrast, compounds like Simvastatin, Rosuvastatin, and Chrysin offer alternative therapeutic strategies by directly downregulating VCAM-1 expression through interference with key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of novel and existing modulators of VCAM-1.

References

A Researcher's Guide to Negative Control Experiments for Zaurategrast Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving Zaurategrast (CDP323), a small-molecule antagonist of α4β1 and α4β7 integrins. The discontinued development of this compound for multiple sclerosis, due to a lack of efficacy in Phase II clinical trials where it was compared to a placebo, underscores the critical importance of robust negative controls in assessing the true biological effects of a compound.[1] This guide will detail appropriate negative controls, provide experimental protocols, and present data in a clear, comparative format.

The Imperative of Negative Controls

In drug discovery, particularly when investigating targeted therapies like this compound, negative controls are fundamental to establishing a compound's specificity and mechanism of action. They serve to:

  • Rule out off-target effects: Ensuring that the observed biological response is a direct result of the intended molecular interaction (i.e., α4 integrin antagonism) and not due to unforeseen interactions with other cellular components.

  • Control for experimental artifacts: Differentiating the compound's effect from responses caused by the vehicle, experimental manipulation, or other non-specific factors.

  • Establish a baseline: Providing a clear baseline against which the activity of the test compound can be quantitatively measured.

Recommended Negative Controls for this compound Studies

The choice of negative control is contingent on the experimental system. Here, we compare several options suitable for in vitro and in vivo studies of this compound.

Negative Control TypeDescriptionAdvantagesDisadvantages
Vehicle Control The solvent or medium in which this compound is dissolved (e.g., DMSO, saline).Simple to implement; controls for solvent effects.Does not control for off-target effects of a structurally similar molecule.
Structurally Similar Inactive Molecule A molecule with a chemical structure closely related to this compound but lacking α4 integrin binding affinity.Provides a more stringent control for off-target effects related to the chemical scaffold.May be difficult to identify or synthesize.
Scrambled Peptide A peptide with the same amino acid composition as a peptide-based integrin inhibitor but in a randomized sequence.Useful for peptide-based antagonists to control for non-specific peptide effects.Not directly applicable to this compound, which is a small molecule.
Isotype Control Antibody An antibody of the same immunoglobulin class and subclass as a blocking antibody but without specificity for the target.Essential for studies using blocking antibodies to demonstrate specificity.Not a direct negative control for a small molecule like this compound.
Blocking Antibodies to Unrelated Integrins Antibodies that block other integrins not targeted by this compound (e.g., α5β1).Demonstrates the specificity of this compound for α4 integrins.Does not control for off-target effects of the this compound molecule itself.

Experimental Protocols and Data Presentation

I. In Vitro Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of α4 integrin-expressing cells (e.g., Jurkat T-cells) to the α4β1 ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).

Experimental Protocol:

  • Plate Coating: Coat 96-well plates with recombinant human VCAM-1 (5 µg/mL in PBS) overnight at 4°C. Wash wells with PBS to remove unbound VCAM-1. Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM). Resuspend the cells in assay buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Compound Incubation: Pre-incubate the labeled cells with varying concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), or a structurally similar inactive molecule for 30 minutes at 37°C.

  • Adhesion: Add the cell suspensions to the VCAM-1 coated wells and incubate for 1 hour at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

Data Presentation:

TreatmentConcentration (nM)Mean Fluorescence Units (MFU)% Inhibition of Adhesion
Vehicle Control (0.1% DMSO) -15,234 ± 8760%
This compound 112,187 ± 70120%
107,617 ± 43850%
1003,047 ± 17580%
Inactive Molecule 10014,929 ± 8582%
Anti-α5β1 Antibody 10 µg/mL15,082 ± 8671%
II. In Vitro Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of leukocytes towards a chemoattractant, a process that relies on cell adhesion and motility.

Experimental Protocol:

  • Chamber Setup: Use a transwell migration system with a porous membrane (e.g., 8 µm pore size) coated with VCAM-1.

  • Chemoattractant: Add a chemoattractant (e.g., SDF-1α) to the lower chamber.

  • Cell and Compound Preparation: Prepare a suspension of primary human lymphocytes and pre-incubate with this compound, a vehicle control, or an inactive molecule for 30 minutes.

  • Migration: Add the cell suspension to the upper chamber and incubate for 4 hours at 37°C to allow for migration towards the chemoattractant in the lower chamber.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.

Data Presentation:

TreatmentConcentration (nM)Migrated Cells (per mL)% Inhibition of Migration
Vehicle Control (0.1% DMSO) -5.2 x 10^5 ± 3.1 x 10^40%
This compound 14.1 x 10^5 ± 2.5 x 10^421%
102.3 x 10^5 ± 1.4 x 10^456%
1001.1 x 10^5 ± 0.7 x 10^479%
Inactive Molecule 1005.0 x 10^5 ± 2.9 x 10^44%

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

G cluster_0 This compound Signaling Pathway Inhibition Leukocyte Leukocyte a4b1 α4β1 Integrin EndothelialCell Endothelial Cell VCAM1 VCAM-1 Adhesion Cell Adhesion & Migration a4b1->Adhesion Binds This compound This compound This compound->a4b1 Inhibits Inflammation Inflammation Adhesion->Inflammation

Caption: this compound inhibits the binding of α4β1 integrin on leukocytes to VCAM-1.

G cluster_1 Cell Adhesion Assay Workflow A Coat Plate with VCAM-1 D Add Cells to Plate A->D B Label Jurkat Cells C Pre-incubate Cells with This compound/Controls B->C C->D E Incubate & Wash D->E F Measure Fluorescence E->F

Caption: Workflow for the in vitro cell adhesion assay.

G cluster_2 Logical Relationship of Controls cluster_3 Controlled by ObservedEffect Observed Biological Effect ZaurategrastEffect True this compound Effect ZaurategrastEffect->ObservedEffect Contributes to VehicleEffect Vehicle Effect VehicleEffect->ObservedEffect Contributes to VehicleControl Vehicle Control VehicleEffect->VehicleControl Isolates OffTargetEffect Off-Target Effect OffTargetEffect->ObservedEffect Contributes to InactiveMolecule Inactive Molecule Control OffTargetEffect->InactiveMolecule Isolates

Caption: How negative controls isolate the true effect of this compound.

References

Zaurategrast vs. Small Molecule Inhibitors of VLA-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Zaurategrast with other small molecule inhibitors targeting the Very Late Antigen-4 (VLA-4). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to VLA-4 Inhibition

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and hematopoietic stem cells. It plays a critical role in cell adhesion, trafficking, and signaling by binding to its primary ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. This interaction is pivotal for the migration of immune cells from the bloodstream into tissues during an inflammatory response.

The therapeutic potential of blocking the VLA-4 pathway has been validated by the success of natalizumab, a monoclonal antibody against the α4 subunit of VLA-4, in treating multiple sclerosis (MS) and Crohn's disease.[1][2][3] However, the use of a biological agent like natalizumab is associated with challenges, including the risk of progressive multifocal leukoencephalopathy (PML).[3] This has driven the development of orally available small molecule inhibitors as an alternative therapeutic strategy. This compound (CDP323) was one such candidate that, despite initial promise, ultimately failed in clinical trials.[4] This guide will delve into the data surrounding this compound and compare it to other preclinical and clinical small molecule VLA-4 inhibitors.

Mechanism of Action of VLA-4 Inhibitors

VLA-4 inhibitors function by competitively blocking the binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells. This disruption prevents the firm adhesion and subsequent transmigration of inflammatory cells across the blood-brain barrier and into other inflamed tissues.[4][5] This mechanism is central to reducing the inflammatory cascades that characterize autoimmune diseases like multiple sclerosis.[6][7]

Integrin function is regulated by a complex process involving conformational changes that modulate its affinity for ligands. "Inside-out" signaling, initiated by chemokine or B-cell receptor (BCR) activation, triggers a conformational shift in VLA-4 from a low-affinity to a high-affinity state, enabling it to bind its ligands effectively.[8][9][10] Upon ligand binding, "outside-in" signaling occurs, which can influence cell behavior, including proliferation and survival.[11] Small molecule inhibitors typically target the ligand-binding pocket of VLA-4, preventing this crucial interaction.

cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell BCR BCR / Chemokine Receptor InsideOut Inside-Out Signaling (e.g., BTK, PLC-γ2) BCR->InsideOut VLA4_low VLA-4 (α4β1) (Low Affinity) InsideOut->VLA4_low Activation VLA4_high VLA-4 (α4β1) (High Affinity) VLA4_low->VLA4_high Conformational Change OutsideIn Outside-In Signaling (e.g., ERK, AKT) VLA4_high->OutsideIn Ligand Binding VCAM1 VCAM-1 VLA4_high->VCAM1 Adhesion & Transmigration Inhibitor Small Molecule VLA-4 Inhibitor (e.g., this compound) Inhibitor->VLA4_high Blocks Binding

Caption: VLA-4 signaling and inhibition pathway.

This compound (CDP323): A Case Study

This compound was an orally administered small-molecule prodrug developed for the treatment of multiple sclerosis.[4] It functions as an antagonist of VLA-4, sharing the same fundamental mechanism of action as natalizumab.[4][5]

Preclinical and Clinical Development

In preclinical studies, this compound demonstrated efficacy in a chronic experimental autoimmune encephalomyelitis (EAE) mouse model, a standard model for MS. It was effective both prophylactically and therapeutically, significantly reducing disease severity.[4]

Phase I trials involving 75 healthy volunteers showed that this compound was well-tolerated at oral doses up to 1000 mg twice daily. The drug successfully inhibited VCAM-1 binding over a 12- or 24-hour interval at doses that were well-tolerated.[4]

However, a Phase II study initiated in 2007 to evaluate two different doses against a placebo in over 200 patients with relapsing MS yielded disappointing results. A preliminary analysis showed that patients treated with this compound did not experience the expected benefits compared to the placebo group.[4] Consequently, the development of this compound was discontinued in June 2009.[4]

Parameter This compound (CDP323) Reference
Drug Type Small-molecule prodrug, VLA-4 antagonist[4]
Administration Oral[4]
Indication Multiple Sclerosis (investigational)[4]
Preclinical Model Chronic Experimental Autoimmune Encephalomyelitis (EAE) in mice[4]
Preclinical Outcome Significant reduction in disease severity (prophylactic and therapeutic)[4]
Phase I Study 75 healthy volunteers[4]
Phase I Dosing Up to 1000 mg twice daily for 7 days[4]
Phase I Outcome Well-tolerated, sustained VCAM-1 binding inhibition[4]
Phase II Study >200 patients with relapsing MS[4]
Phase II Outcome Did not show expected benefit compared to placebo[4]
Development Status Discontinued (June 2009)[4]

Other Small Molecule Inhibitors of VLA-4

The development of small molecule VLA-4 inhibitors has been challenging, with many early candidates demonstrating poor pharmacokinetic properties, low solubility, or insufficient potency.[12][13][14] Despite these hurdles, research has continued, leading to the identification of several other compounds.

BIO5192: This is a potent and selective small molecule inhibitor of VLA-4, with an affinity 250- to 1000-fold higher for VLA-4 than for the related α4β7 integrin.[14][15] In preclinical studies, BIO5192 has been shown to effectively mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood.[15] This effect is rapid, with peak mobilization occurring within hours of administration.[15]

Firategrast: Another small-molecule VLA-4 antagonist that advanced to clinical trials. However, it required high oral doses (900-1200 mg twice daily) to demonstrate a biological effect, suggesting challenges with potency or bioavailability.[14][16]

Next-Generation PEGylated Inhibitors (e.g., WU-106, WU-125): To overcome the short half-life of many small molecule inhibitors, researchers have developed novel compounds by covalently adding polyethylene glycol (PEG) chains. This strategy has led to inhibitors like WU-106 and WU-125, which exhibit excellent aqueous solubility, longer plasma half-lives, and superior HSPC mobilization in mice compared to earlier inhibitors.[12][13] These PEGylated inhibitors have shown a sustained effect, with some mobilizing HSPCs for over 24 hours after a single injection.[13]

Inhibitor Key Characteristics Reported In Vitro/In Vivo Activity Reference
This compound Oral prodrugEffective in mouse EAE model; failed Phase II for MS[4]
BIO5192 Potent & selective VLA-4 inhibitorReduces cell binding to fibronectin and VCAM-1; mobilizes HSPCs in mice (30-fold increase over basal)[15]
Firategrast Oral VLA-4 antagonistCompetitively inhibits LLP2A-Cy5 binding to VLA-4 positive cells[16]
WU-106 PEGylated small moleculePotent VLA-4 inhibition; extended HSPC mobilization in mice (2-fold more than previous inhibitors)[12]
WU-125 Long-chain PEGylated moleculeSub-nanomolar potency; extends HSPC mobilization beyond 24 hours in mice[13]

Experimental Protocols and Workflows

The evaluation of VLA-4 inhibitors relies on a series of standardized in vitro and in vivo assays.

Receptor Binding Assays

Objective: To determine the binding affinity of an inhibitor for the VLA-4 receptor. Methodology: These are typically competitive inhibition assays. A known radiolabeled or fluorescently-labeled ligand for VLA-4 (e.g., LDV-FITC, a fluorescent peptide mimicking a VLA-4 binding motif) is incubated with cells expressing VLA-4 (such as Jurkat T-cells).[17][18] The test inhibitor is then added at various concentrations. The displacement of the labeled ligand by the inhibitor is measured, allowing for the calculation of binding parameters like the IC50 (the concentration of inhibitor required to displace 50% of the labeled ligand).[19]

Cell Adhesion Assays

Objective: To measure the functional ability of an inhibitor to block VLA-4-mediated cell adhesion. Methodology:

  • Microplate wells are coated with a VLA-4 ligand, such as VCAM-1 or fibronectin.[15][20]

  • A suspension of VLA-4-expressing cells (e.g., murine A20 lymphoma cells) is prepared and pre-incubated with various concentrations of the VLA-4 inhibitor or a vehicle control.[15]

  • The cell suspension is added to the coated wells and incubated to allow for adhesion.

  • Non-adherent cells are removed by gentle washing.

  • The remaining adherent cells are fixed, stained, and the stain is then extracted.[20]

  • The amount of extracted stain is quantified using a plate reader, which is proportional to the number of adherent cells. The percentage of adhesion inhibition is then calculated relative to the control.[20]

In Vivo Hematopoietic Stem Cell (HSPC) Mobilization

Objective: To assess the in vivo efficacy of VLA-4 inhibitors in mobilizing HSPCs from the bone marrow. Methodology:

  • A cohort of mice (e.g., C57BL/6J) is administered the VLA-4 inhibitor via a specific route (e.g., subcutaneous injection).[12][15]

  • At various time points post-injection, peripheral blood is collected.

  • The blood is processed to isolate mononuclear cells.

  • These cells are then cultured in a methylcellulose-based medium supplemented with cytokines (e.g., IL-3, IL-6, SCF) to promote the growth of hematopoietic colonies (Colony-Forming Units or CFUs).[15]

  • After a period of incubation (typically 7-14 days), the number of colonies is counted, providing a quantitative measure of the number of HSPCs mobilized into the circulation.[15]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials A1 Receptor Binding Assay (Determine IC50) A2 Cell Adhesion Assay (Functional Blockade) A1->A2 B1 Select Animal Model (e.g., EAE, Normal Mice) A2->B1 Promising Candidate B2 Administer Inhibitor (Oral, SC, etc.) B1->B2 B3 Assess Pharmacokinetics (Plasma Concentration) B2->B3 B4 Assess Pharmacodynamics (e.g., HSPC Mobilization, Disease Score) B2->B4 C1 Phase I (Safety, PK/PD) B4->C1 Preclinical Proof-of-Concept C2 Phase II (Efficacy, Dosing) C1->C2 C3 Phase III (Pivotal Efficacy) C2->C3

Caption: General workflow for VLA-4 inhibitor development.

Conclusion

The journey of this compound from a promising preclinical candidate to a clinical failure highlights the significant challenges in developing effective and safe small molecule inhibitors of VLA-4. While it validated the target in animal models, its lack of efficacy in human trials underscores the complexities of translating preclinical findings. In contrast, ongoing research into compounds like BIO5192 and novel PEGylated inhibitors demonstrates a strategic evolution in the field. These newer agents are being optimized for improved pharmacokinetic properties, such as extended half-life and better solubility, which were significant limitations of earlier molecules.[12][13]

While monoclonal antibodies like natalizumab remain a potent therapeutic option, the pursuit of small molecule VLA-4 inhibitors continues, driven by the advantages of oral administration and potentially more reversible and manageable safety profiles. The continued investigation into their role in both inflammatory diseases and hematopoietic stem cell mobilization suggests that, despite the setback with this compound, this class of drugs may yet yield a valuable therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling Zaurategrast

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Zaurategrast

This guide provides crucial safety and logistical information for the handling and disposal of this compound (also known as CDP323), a potent α4β1/α4β7 integrin antagonist intended for research use only. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in a laboratory setting.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields
Chemical GogglesUse when there is a risk of splashing
Hand Protection GlovesNitrile or latex, disposable
Body Protection Laboratory CoatStandard, long-sleeved
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • This compound is typically supplied as a solid. Avoid creating dust by handling it carefully.

  • If weighing the compound, do so within the fume hood.

  • For reconstitution, slowly add the recommended solvent to the vial to avoid splashing.

3. Spill Response:

  • In case of a spill, immediately alert others in the vicinity.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Ventilate the area and wash the spill site after the material has been collected.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan
  • Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads) in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of this compound down the drain or in the general waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Safety Glasses - Lab Coat - Gloves B Verify Fume Hood Functionality A->B C Prepare Spill Kit B->C D Weigh this compound in Fume Hood C->D Proceed to Handling E Reconstitute with Appropriate Solvent D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G Experiment Complete H Segregate Waste G->H I Dispose of Waste via EHS Guidelines H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zaurategrast
Reactant of Route 2
Zaurategrast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.